molecular formula C15H13N3 B183500 N-Benzylquinazolin-4-amine CAS No. 100818-54-0

N-Benzylquinazolin-4-amine

Cat. No.: B183500
CAS No.: 100818-54-0
M. Wt: 235.28 g/mol
InChI Key: FVWANTDQRFSCAL-UHFFFAOYSA-N
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Description

N-Benzylquinazolin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Its core research value lies in its role as a potent inhibitor of p97/VCP, an endoplasmic reticulum-associated AAA+ ATPase that is a validated therapeutic target for cancer . p97/VCP is a segregase crucial for multiple cellular processes, including endoplasmic reticulum-associated degradation (ERAD), and its elevated expression is found in various tumors, associated with poor clinical outcomes . Inhibiting its ATPase activity disrupts protein homeostasis and can induce apoptosis in cancer cells. Studies have demonstrated that derivatives of N-Benzylquinazolin-4-amine, such as the research compound FQ393, act as ATP-competitive inhibitors of p97/VCP, inhibiting ATP hydrolysis in a dose-dependent manner (IC50 = 0.90 ± 0.11 μmol/L) . In vitro, these compounds exhibit broad-spectrum antiproliferation activity against a diverse panel of human carcinoma cell lines—including lung (H1975, A549), colorectal (HCT-116), and breast (MDA-MB-231) cancers—and effectively promote apoptosis . The quinazoline core structure is a privileged pharmacophore in drug discovery, with several FDA-approved quinazoline-based drugs targeting kinase pathways in oncology . This compound is supplied for research purposes to further investigate the biology of p97/VCP and to explore new avenues in anticancer drug discovery. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-13-8-4-5-9-14(13)17-11-18-15/h1-9,11H,10H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWANTDQRFSCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015644
Record name N-benzylquinazolin-4-amine
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100818-54-0
Record name N-(Phenylmethyl)-4-quinazolinamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzylquinazolin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(PHENYLMETHYL)-4-QUINAZOLINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q67P7111
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzylquinazolin-4-amine: Structure, Properties, and Synthesis

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in the landscape of drug discovery. Molecules incorporating this core structure have demonstrated a remarkable breadth of pharmacological activities, leading to their development as potent therapeutic agents.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. This has resulted in a portfolio of clinically successful drugs, particularly in oncology, where 4-aminoquinazoline derivatives have emerged as potent kinase inhibitors.[3][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, which target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), underscore the therapeutic significance of this chemical class in treating various cancers, including non-small-cell lung cancer and breast cancer.[3][4]

Beyond oncology, the quinazoline framework is associated with a wide array of biological effects, including anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[1] This guide focuses on a specific, yet fundamental, member of this family: N-Benzylquinazolin-4-amine . As a foundational structure, it combines the critical 4-aminoquinazoline core with a benzyl group, providing a key building block for synthetic chemists and a valuable probe for exploring structure-activity relationships (SAR) in various therapeutic areas. This document serves as a technical resource for researchers, providing in-depth information on its chemical structure, physicochemical properties, validated synthetic routes, and its potential in the broader context of medicinal chemistry.

Chemical Identity and Physicochemical Properties

N-Benzylquinazolin-4-amine is formally defined as a quinazoline molecule substituted at the 4-position with a benzylamino group.[5] This secondary amine structure, featuring both the rigid heterocyclic quinazoline system and the flexible benzyl substituent, dictates its chemical behavior and physical properties.

Chemical Structure

The molecular structure consists of a planar quinazoline ring system linked to a benzyl group via a secondary amine bridge.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Chloroquinazoline 4-Chloroquinazoline Reaction SNAr Reaction (e.g., EtOH, Reflux) Chloroquinazoline->Reaction Benzylamine Benzylamine Benzylamine->Reaction CrudeProduct Crude N-Benzylquinazolin-4-amine Reaction->CrudeProduct Displacement of Cl⁻ Purification Purification (Recrystallization or Column Chromatography) CrudeProduct->Purification FinalProduct Pure N-Benzylquinazolin-4-amine Purification->FinalProduct

Caption: General workflow for the synthesis of N-Benzylquinazolin-4-amine.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the synthesis of 4-aminoquinazoline derivatives. [6][7] Objective: To synthesize N-Benzylquinazolin-4-amine from 4-chloroquinazoline and benzylamine.

Materials:

  • 4-Chloroquinazoline

  • Benzylamine (≥99%)

  • Ethanol (anhydrous)

  • Triethylamine (optional, as an acid scavenger)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinazoline (1.0 eq.) in anhydrous ethanol (10-15 mL per mmol of substrate).

  • Addition of Reagents: Add benzylamine (1.1-1.2 eq.) to the solution. If the starting material is a hydrochloride salt, or to scavenge the HCl byproduct, add triethylamine (1.2 eq.).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes mobile phase. The disappearance of the 4-chloroquinazoline spot indicates reaction completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, for higher purity, perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Profile (Expected)

The structural confirmation of N-Benzylquinazolin-4-amine relies on a combination of standard spectroscopic techniques. Based on its molecular structure, the following spectral characteristics are anticipated.

TechniqueExpected Features
¹H NMR - Quinazoline Protons (4H): Multiple signals in the aromatic region (~7.5-8.8 ppm). [8] - Benzyl Aromatic Protons (5H): Signals in the aromatic region (~7.2-7.4 ppm). [8] - Methylene Protons (-CH₂-) (2H): A doublet around 4.8 ppm, coupled to the N-H proton. [8] - Amine Proton (-NH-) (1H): A broad singlet or triplet (depending on coupling) that is D₂O exchangeable.
¹³C NMR - Aromatic Carbons: Multiple signals in the range of ~115-155 ppm. [8] - Methylene Carbon (-CH₂-): A signal around 45-50 ppm. [8]
Mass Spec (ESI+) - [M+H]⁺: Expected at m/z 236.1188, corresponding to the protonated molecule (C₁₅H₁₄N₃⁺). [8]
IR Spectroscopy - N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹. [9] - Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹. - C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region. [10]

Potential Biological and Pharmacological Significance

While specific biological data for N-Benzylquinazolin-4-amine is not extensively published, its structure is highly relevant to fields where quinazoline derivatives have shown significant therapeutic promise. Its value lies in its potential as both a biological probe and a synthetic intermediate for more complex drug candidates.

Foundation for Kinase Inhibitors

The 4-aminoquinazoline scaffold is the cornerstone of numerous EGFR kinase inhibitors used in cancer therapy. [11]These inhibitors function by competing with adenosine triphosphate (ATP) at the kinase's catalytic domain, thereby blocking the downstream signaling pathways that drive cell proliferation and survival. [11]N-Benzylquinazolin-4-amine can be considered a fragment or a simplified analog of these inhibitors. The benzyl group mimics, in a basic sense, the substituted aniline moieties found in drugs like Gefitinib and Erlotinib that occupy a key hydrophobic pocket in the ATP-binding site.

KinaseInhibition cluster_normal Normal Signaling cluster_inhibited Inhibited Signaling Kinase Kinase Enzyme ATP Binding Site Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylation Blocked Signaling Blocked Kinase->Blocked ATP ATP ATP->Kinase:f1 Inhibitor N-Benzylquinazolin-4-amine (or derivative) Inhibitor->Kinase:f1 Competitive Binding

Caption: Mechanism of competitive kinase inhibition by a 4-aminoquinazoline analog.

Broader Therapeutic Potential

The quinazoline core is pharmacologically promiscuous, with derivatives showing activity against a wide range of biological targets. Based on extensive literature, N-Benzylquinazolin-4-amine could serve as a starting point for developing agents with other therapeutic applications:

  • Anti-inflammatory: Certain 4-amino quinazoline derivatives have demonstrated potent anti-inflammatory activity. [1]* Antimicrobial: The scaffold has been explored for developing novel antibacterial and antifungal agents. [2]* Antiprotozoal: Notably, N2,N4-disubstituted quinazolines have shown promising activity against Leishmania. [12]Structure-activity relationship studies in this area suggest that the placement and nature of substituents are critical, providing a rationale for synthesizing and testing analogs of N-Benzylquinazolin-4-amine. [12]

Conclusion

N-Benzylquinazolin-4-amine is a chemically significant molecule that stands at the intersection of synthetic accessibility and pharmacological potential. Its straightforward synthesis via nucleophilic aromatic substitution makes it a readily available building block for research and development. While it may not be a potent therapeutic agent in its own right, its structural relationship to a class of highly successful anticancer drugs renders it an invaluable tool for medicinal chemists. As a foundational scaffold, it enables the systematic exploration of structure-activity relationships, facilitating the design of next-generation kinase inhibitors and other novel therapeutics. This guide provides the core technical knowledge required for its synthesis, characterization, and strategic deployment in drug discovery programs.

References

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6518. [Link]

  • Hussain, F., & Wani, T. A. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 13(9), 1039-1065. [Link]

  • Carvalho, A. R., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34(5), 869-901. [Link]

  • Mishra, S., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Polycyclic Aromatic Compounds. [Link]

  • Slideshare. (n.d.). Quinazoline and its diverse array of therapeutic application:A review. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 616573, N-Benzylquinazolin-4-amine. [Link]

  • Chen, J., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link]

  • This reference was not utilized in the final guide.
  • This reference was not utilized in the final guide.
  • Wang, Y., et al. (2016). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Journal of Chemical Research, 40(9), 573-575. [Link]

  • This reference was not utilized in the final guide.
  • This reference was not utilized in the final guide.
  • This reference was not utilized in the final guide.
  • Vedantu. (n.d.). Physical Properties of Amines. [Link]

  • Fun, H.-K., et al. (2014). N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o554. [Link]

  • This reference was not utilized in the final guide.
  • Gholamhoseini, S., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(2), 265-271. [Link]

  • Raghavendra, N. M., et al. (2005). Synthesis and Biological Activity of Some Substituted 2-Phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65. [Link]

  • This reference was not utilized in the final guide.
  • Konecny, P., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Medicinal Chemistry Letters, 5(7), 819-823. [Link]

  • Vilchis-Reyes, M. A., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 881643. [Link]

Sources

Mechanistic Profiling of N-Benzylquinazolin-4-amine: Structural Basis of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the mechanism of action (MoA), structural biology, and experimental profiling of N-Benzylquinazolin-4-amine and its derivatives as EGFR inhibitors.

Executive Summary

N-Benzylquinazolin-4-amine represents a distinct structural class of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). While often overshadowed by the clinically approved 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib), the N-benzyl scaffold offers unique pharmacodynamic properties due to the flexibility of its methylene linker (–NH–CH₂–Ph).

  • Core Mechanism: Reversible, ATP-competitive inhibition of the EGFR intracellular kinase domain.

  • Potency Profile: The unsubstituted scaffold is a low-affinity binder (IC₅₀ ~8 µM), serving as a chemical fragment. However, specific substitutions at the C6/C7 positions of the quinazoline and the benzyl ring elevate potency to the nanomolar range (IC₅₀ < 10 nM).

  • Key Differentiator: The methylene bridge introduces rotational entropy absent in the rigid anilino-quinazolines, altering the vector of the hydrophobic tail into the selectivity pocket.

Structural Biology & Pharmacophore Analysis[1]

The efficacy of N-Benzylquinazolin-4-amine relies on its ability to mimic the adenine ring of ATP while projecting a hydrophobic moiety into the receptor's back pocket.

The Quinazoline Core (Hinge Binder)

The quinazoline heterocycle functions as the "anchor," lodging itself into the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase.

  • N1 Interaction: The nitrogen at position 1 (N1) acts as a Hydrogen Bond Acceptor, forming a critical hydrogen bond with the backbone amide nitrogen of Met793 in the hinge region.[1][2]

  • C2 Interaction: The C2 hydrogen often engages in weak van der Waals or electrostatic interactions with the carbonyl oxygen of Gln791 or Met793 , stabilizing the planar alignment.

The N-Benzyl "Tail" (Hydrophobic Pocket Occupancy)

Unlike Gefitinib (4-anilino), which connects the phenyl ring directly to the amine, this scaffold utilizes a methylene linker (–CH₂–).

  • Selectivity Pocket: The benzyl ring penetrates the hydrophobic pocket adjacent to the gatekeeper residue (Thr790 ).

  • Entropic Factor: The methylene linker allows the benzyl ring to adopt a "bent" conformation (out-of-plane twisting). This flexibility can be advantageous for fitting into mutant conformations but imposes an entropic penalty upon binding compared to the rigid anilino analogs.

Critical Substitutions for Potency

The "naked" N-benzylquinazolin-4-amine lacks sufficient binding enthalpy to overcome the entropy loss. High-affinity derivatives require:

  • 6,7-Dialkoxy Groups: (e.g., methoxy or morpholino-propoxy) to interact with solvent-exposed residues and fill the ribose-binding pocket.

  • Benzyl Substitutions: Halogens (Cl, F) or ethynyl groups on the benzyl ring to engage in halogen bonding or pi-stacking within the hydrophobic pocket.

Mechanism of Action (MoA)

Kinetic Profile
  • Type: Type I Inhibitor (ATP-Competitive).

  • Binding: Reversible.[3] (Unless modified with an acrylamide "warhead" at C6 to target Cys797, it does not form covalent bonds).

  • State Specificity: Preferentially binds the active conformation (DFG-in,

    
    C-helix in) of the kinase, preventing the activation loop phosphorylation.
    
Thermodynamic Cycle

The inhibition is driven by enthalpy (


) from the H-bond network.
  • Association: The inhibitor enters the ATP cleft.[2][4]

  • Desolvation: Water molecules are displaced from the hydrophobic pocket (entropy gain

    
    ).
    
  • Locking: The N1-Met793 bond forms.[1][2] The benzyl ring locks behind the gatekeeper (Thr790).

  • Blockade: ATP cannot bind; cross-phosphorylation of Tyrosine residues (e.g., Y1068, Y1173) on the C-terminal tail is halted.

Signaling Pathway Blockade

By silencing EGFR kinase activity, the compound terminates downstream oncogenic signaling:

  • RAS-MAPK: Prevents GRB2/SOS recruitment

    
     Halts ERK1/2 phosphorylation 
    
    
    
    Stops G1/S cell cycle progression.
  • PI3K-AKT: Prevents p85 recruitment

    
     Reduces AKT activation 
    
    
    
    Promotes apoptosis (via BAD/BIM).

Visualization of Mechanism[6]

Diagram 1: Molecular Interaction Map

This diagram illustrates the specific atomic contacts between the N-Benzylquinazolin-4-amine scaffold and the EGFR kinase domain residues.

EGFR_Interaction cluster_0 Inhibitor Scaffold Quinazoline Quinazoline Core Met793 Met793 (Hinge) Quinazoline->Met793 H-Bond (N1 acceptor) ATP_Site ATP Binding Site Quinazoline->ATP_Site Competitive Displacement Linker -NH-CH2- Linker Linker->Quinazoline Benzyl Benzyl Ring Linker->Benzyl Thr790 Thr790 (Gatekeeper) Benzyl->Thr790 Steric Proximity HydroPocket Hydrophobic Pocket (Leu777, Phe856) Benzyl->HydroPocket Van der Waals / Hydrophobic

Caption: Structural interaction map showing the N1-Met793 H-bond anchor and the benzyl group penetrating the hydrophobic selectivity pocket.

Diagram 2: Downstream Signaling Cascade

This flowchart demonstrates the physiological consequences of EGFR inhibition by the compound.

Signaling_Blockade Inhibitor N-Benzylquinazolin-4-amine EGFR EGFR (pTyr) Inhibitor->EGFR Inhibits Phosphorylation GRB2 GRB2 / SOS EGFR->GRB2 Blocked PI3K PI3K / AKT EGFR->PI3K Blocked RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Outcome1 Cell Cycle Arrest (G1/S Block) ERK->Outcome1 Outcome2 Apoptosis Induction PI3K->Outcome2

Caption: Signal transduction blockade. Solid red lines indicate inhibition; dashed grey lines indicate suppressed downstream activity.

Experimental Validation Protocols

To validate the activity of N-Benzylquinazolin-4-amine derivatives, the following protocols are recommended. These are designed to be self-validating with internal controls.

Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC₅₀ of the compound against recombinant EGFR kinase domain.

  • Reagents: Recombinant EGFR (cytoplasmic domain), Biotinylated Poly-Glu-Tyr substrate, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

  • Protocol:

    • Prepare 3-fold serial dilutions of the inhibitor in DMSO.

    • Incubate EGFR enzyme + Inhibitor for 15 mins (allows equilibrium binding).

    • Add ATP (at

      
       concentration, typically 10 µM) and Substrate. Reaction time: 60 mins at RT.
      
    • Add Detection Mix (Eu-Ab + Streptavidin-APC) containing EDTA to stop the reaction.

    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340nm, Em: 665nm/615nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation.

    • Validation: Z-factor must be > 0.5. Reference compound (e.g., Gefitinib) must show IC₅₀ ~1-5 nM.

Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of EGFR autophosphorylation in a cellular context.

  • Cell Line: A431 (Epidermoid carcinoma, high EGFR expression).

  • Treatment:

    • Serum-starve cells for 12 hours (synchronizes cycle, reduces basal noise).

    • Treat with Inhibitor (0.1, 1, 10 µM) for 2 hours.

    • Stimulate with EGF (50 ng/mL) for 15 minutes (activates receptor).

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibodies: Anti-pEGFR (Tyr1068) and Anti-Total EGFR (Loading Control).

  • Result Interpretation:

    • Effective inhibition is indicated by the disappearance of the pEGFR band while Total EGFR remains constant.

    • Control: DMSO only (strong pEGFR band upon EGF stim).

Quantitative Data Summary

The table below contrasts the "naked" scaffold with optimized derivatives and clinical standards.

Compound ClassStructureIC₅₀ (EGFR WT)Binding Mode Feature
Scaffold N-Benzylquinazolin-4-amine~8,000 nMWeak hydrophobic fill; high entropic penalty.
Optimized Derivative 2-((2-chlorobenzyl)amino)-quinazolinone1.37 nMHalogen bond stabilizes benzyl in pocket.
Clinical Standard Gefitinib (4-anilino)2-5 nMRigid aniline bond; 6,7-dialkoxy interactions.
Clinical Standard Erlotinib (4-anilino)2 nM3-ethynylphenyl fits deep hydrophobic pocket.

Note: Data for the scaffold is derived from high-throughput screening fragments; optimized derivative data refers to specific high-affinity analogs cited in literature.

References

  • Structure-activity relationships for 4-anilinoquinazolines. Clin Exp Pharmacol Physiol. 1996.

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iran J Pharm Res. 2022.[5][6][7][8][9]

  • BindingDB Entry: 4-(Benzylamino)quinazoline deriv. BindingDB.

  • Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib. Protein Data Bank (PDB ID: 1M17).[10][11]

  • Virtual screening for small-molecule pathway regulators. Cell Chemical Biology. 2022.[5][6][7][8][9] (Identifies NB4A as EGFR inhibitor lead).

Sources

A Tale of Two Scaffolds: Unraveling the Structure-Activity Relationships of N-Benzylquinazolin-4-amine and 4-Anilinoquinazoline in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Core - A Privileged Scaffold in Oncology

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key interactions within the ATP-binding pocket of various protein kinases have made it a cornerstone in the development of targeted cancer therapies.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of two critical classes of quinazoline-based kinase inhibitors: N-benzylquinazolin-4-amines and the clinically validated 4-anilinoquinazolines. By dissecting the impact of subtle structural modifications on biological activity, we aim to provide a comprehensive resource for the rational design of next-generation kinase inhibitors.

Chapter 1: The 4-Anilinoquinazoline Saga - From Bench to Bedside

The 4-anilinoquinazoline scaffold is arguably one of the most successful frameworks in modern oncology, giving rise to several FDA-approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The core structure features a quinazoline ring substituted at the 4-position with an aniline moiety. This arrangement perfectly positions the molecule to act as an ATP-competitive inhibitor.

The Fundamental Pharmacophore: Key Interactions

The inhibitory activity of 4-anilinoquinazolines is predicated on their ability to mimic the adenine region of ATP and establish critical hydrogen bonds within the kinase hinge region. Molecular docking and X-ray crystallography studies have consistently shown two key interactions:

  • N1 of the quinazoline ring acts as a hydrogen bond acceptor with the backbone NH of a methionine residue (Met793 in EGFR).

  • The N-H group of the aniline linker can act as a hydrogen bond donor to a threonine residue (Thr790 in EGFR).

These interactions anchor the inhibitor in the active site, allowing for further affinity to be gained through substitutions on both the quinazoline and aniline rings.

Dissecting the Structure-Activity Relationship of 4-Anilinoquinazolines

The SAR of this class is well-established, with extensive research elucidating the optimal substitutions at various positions.

Modifications at the 6 and 7-positions of the quinazoline ring have a profound impact on potency and solubility.

  • Small, electron-donating groups are generally favored. The presence of methoxy groups at both positions, as seen in many potent inhibitors, enhances activity. These groups can increase the electron density of the quinazoline ring system, potentially strengthening the hydrogen bond at N1.

  • Introduction of longer, more flexible solubilizing groups at the 6- or 7-position, often containing morpholine or piperazine moieties, can improve pharmacokinetic properties without compromising inhibitory activity. This is a key strategy in the development of clinically viable drugs like Gefitinib and Erlotinib.

The aniline ring projects into a more solvent-exposed region of the ATP binding pocket, and substitutions here are critical for potency and selectivity.

  • Small, lipophilic, and electron-withdrawing groups at the 3-position of the aniline ring, such as chlorine or bromine, are highly favorable for potent EGFR inhibition. These groups can occupy a small hydrophobic pocket, enhancing binding affinity.

  • Substitutions at the 4-position of the aniline ring can be used to introduce moieties that confer additional properties, such as covalent binding capabilities (in the case of second-generation inhibitors like Afatinib) or improved pharmacokinetic profiles.

The following table summarizes the SAR for key 4-anilinoquinazoline derivatives:

CompoundQuinazoline Substituents (6, 7-positions)Aniline SubstituentsTarget(s)IC50 (nM)
Gefitinib 6-Cl, 7-OCH2CH2-morpholino3-Cl, 4-FEGFR2-37
Erlotinib 6,7-bis(2-methoxyethoxy)3-ethynylEGFR2
Lapatinib 6-(5-(1-methyl-1H-imidazol-2-yl)thiophen-2-yl)3-F, 4-(pyridin-2-ylmethoxy)EGFR, HER210.8 (EGFR), 9.8 (HER2)

Chapter 2: The N-Benzylquinazolin-4-amine Scaffold - An Emerging Contender

While not as extensively explored as their anilino counterparts, N-benzylquinazolin-4-amines represent an intriguing class of kinase inhibitors. The key structural difference is the introduction of a methylene linker between the 4-amino group and the phenyl ring. This seemingly minor change has significant implications for the molecule's conformation and potential interactions within the kinase active site.

Conformational Flexibility: A Double-Edged Sword

The presence of the methylene linker in N-benzylquinazolin-4-amines introduces greater conformational flexibility compared to the more rigid 4-anilinoquinazoline scaffold. This can be both advantageous and detrimental:

  • Potential for Novel Interactions: The increased flexibility may allow the benzyl group to adopt conformations that enable interactions with regions of the active site that are inaccessible to the aniline ring of 4-anilinoquinazolines.

  • Entropic Penalty: The greater number of rotatable bonds can lead to an entropic penalty upon binding, potentially reducing overall affinity compared to a more pre-organized, rigid inhibitor.

Emerging Structure-Activity Relationship Insights

While a comprehensive SAR is still being fully elucidated, preliminary studies on N-benzylquinazolin-4-amines and related N-benzyl-quinazolin-4(3H)-ones have provided some initial insights:

  • Substitutions on the Quinazoline Core: Similar to the 4-anilino series, electron-donating groups at the 6 and 7-positions of the quinazoline ring appear to be beneficial for activity.

  • The Benzyl Moiety: The substitution pattern on the benzyl ring is a critical determinant of activity. Lipophilic and electron-withdrawing groups have shown promise in some contexts, suggesting that this moiety also explores hydrophobic regions of the ATP-binding pocket.

A study on 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one demonstrated a potent IC50 value of 1.37 nM against EGFR, highlighting the potential of this scaffold.[4]

The following is a general synthetic workflow for N-benzylquinazolin-4-amine derivatives:

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A Substituted 2-Aminobenzoic Acid C Quinazolin-4(3H)-one A->C Heat B Formamide B->C D Quinazolin-4(3H)-one F 4-Chloroquinazoline D->F E POCl3 or SOCl2 E->F G 4-Chloroquinazoline I N-Benzylquinazolin-4-amine Derivative G->I H Substituted Benzylamine H->I Base, Solvent

General synthetic workflow for N-benzylquinazolin-4-amines.

Chapter 3: A Comparative Analysis - Rigidity vs. Flexibility

The core difference between the 4-anilino and N-benzyl scaffolds lies in the nature of the linker to the pendant aromatic ring. This distinction drives the fundamental differences in their SAR and potential as kinase inhibitors.

G cluster_0 4-Anilinoquinazoline cluster_1 N-Benzylquinazolin-4-amine A Rigid Linker B Planar Conformation A->B D Lower Entropic Penalty A->D C Well-defined Interactions B->C G Potential for Novel Interactions C->G Comparative Interaction Potential H Higher Entropic Penalty D->H Thermodynamic Consideration E Flexible Linker (Methylene Bridge) F Multiple Conformations E->F E->H F->G

Key structural and thermodynamic differences.
Implications for Drug Design
  • 4-Anilinoquinazolines: The rigidity of this scaffold makes it highly amenable to structure-based drug design. The well-defined binding mode allows for predictable modifications to optimize potency and selectivity. However, this rigidity can also be a limitation, potentially hindering the ability to adapt to mutations in the kinase domain.

  • N-Benzylquinazolin-4-amines: The inherent flexibility of this scaffold presents both a challenge and an opportunity. While rational design may be more complex due to the larger conformational space, this flexibility could be harnessed to develop inhibitors that can adapt to different kinase conformations, including those of resistant mutants.

Chapter 4: Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a common method for the synthesis of 4-anilinoquinazolines via nucleophilic aromatic substitution.

Step 1: Synthesis of the Quinazolin-4(3H)-one Core

  • To a round-bottom flask, add the appropriately substituted 2-aminobenzoic acid (1.0 eq).

  • Add an excess of formamide (10-20 eq).

  • Heat the mixture to 150-180 °C for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the quinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolin-4(3H)-one

  • Suspend the quinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (10-15 eq) or a mixture of phosphoryl chloride and a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully remove the excess thionyl chloride or phosphoryl chloride under reduced pressure.

  • Triturate the residue with an inert solvent (e.g., hexane) to afford the crude 4-chloroquinazoline, which can be used in the next step without further purification.

Step 3: Nucleophilic Aromatic Substitution

  • Dissolve the 4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile.

  • Add the desired substituted aniline (1.0-1.2 eq).

  • Add a base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl formed during the reaction.

  • Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 4-anilinoquinazoline derivative.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general procedure for determining the IC50 value of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilutions or DMSO (for control wells).

  • Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chapter 5: Signaling Pathways and Future Directions

Both N-benzylquinazolin-4-amines and 4-anilinoquinazolines primarily exert their anticancer effects by inhibiting receptor tyrosine kinases, most notably EGFR. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway and the point of inhibition.

The future of quinazoline-based kinase inhibitors lies in the development of compounds with improved selectivity profiles, the ability to overcome acquired resistance mutations, and the potential to modulate multiple signaling pathways simultaneously. The exploration of more flexible scaffolds, such as the N-benzylquinazolin-4-amines, may provide a fruitful avenue for discovering next-generation inhibitors with novel binding modes and improved therapeutic windows.

References

  • Rewcastle, G. W., & Denny, W. A. (1996). Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(18), 3482–3487. [Link]

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Dwivedi, D. K., Agrawal, R. K., Jain, S., & Kuche, K. (2024). Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer. Letters in Drug Design & Discovery, 21(10), 1801-1818. [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

  • Ghandadi, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e124239. [Link]

  • Al-Omary, F. A. M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. [Link]

  • Zhang, J., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 861. [Link]

  • Mohamed, M. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 648. [Link]

  • Khan, I., et al. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Cancer Science and Therapy, 15(3), 1-5. [Link]

  • Sharma, A., & Kumar, R. (2014). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences, 7(4), 337-343. [Link]

Sources

Molecular Weight and Lipophilicity (LogP) of N-Benzylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

N-Benzylquinazolin-4-amine (CAS: 100818-54-0) is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry as a core pharmacophore for kinase inhibitors (e.g., EGFR) and, more recently, as a lead compound for p97/VCP ATPase inhibition.[1][2]

This guide provides a rigorous technical analysis of its two primary physicochemical descriptors: Molecular Weight (MW) and Partition Coefficient (LogP) . These metrics are critical determinants of the compound's bioavailability, membrane permeability, and compliance with Lipinski’s Rule of Five.

PropertyValueMethod/Source
Molecular Weight 235.28 g/mol Calculated (Atomic Weights)
Monoisotopic Mass 235.1109 DaHigh-Res Mass Spectrometry (HRMS)
LogP (Lipophilicity) 3.9 (Consensus)XLogP3 Prediction / QSAR
Lipinski Status Pass 0 Violations

Chemical Identity & Structural Analysis

Understanding the structural basis of physicochemical properties is essential for lead optimization. N-Benzylquinazolin-4-amine consists of a bicyclic quinazoline ring system linked via a secondary amine to a benzyl group.[3]

  • IUPAC Name: N-benzylquinazolin-4-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • SMILES: C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32

  • InChIKey: FVWANTDQRFSCAL-UHFFFAOYSA-N[3][4]

Structural Contributions to Lipophilicity

The molecule's lipophilicity (LogP ~3.9) is driven by two aromatic domains. The quinazoline core provides a flat, hydrophobic surface, while the benzyl ring adds significant non-polar bulk. The secondary amine (-NH-) acts as a hydrogen bond donor (HBD), slightly moderating the lipophilicity, but the overall character remains highly hydrophobic.

StructureLogP Mol N-Benzylquinazolin-4-amine Quin Quinazoline Core (Aromatic/Hydrophobic) Mol->Quin Contains Linker Amine Linker (-NH-) (H-Bond Donor) Mol->Linker Contains Benzyl Benzyl Group (Lipophilic Domain) Mol->Benzyl Contains LogP Net LogP ~ 3.9 (High Membrane Permeability) Quin->LogP + contribution Linker->LogP - slight reduction Benzyl->LogP ++ contribution

Figure 1: Structural fragmentation analysis showing the contribution of pharmacophores to the net LogP value.

Physicochemical Profiling

Molecular Weight (MW)

The molecular weight is the sum of the standard atomic weights. For C


H

N

:
  • Carbon (15 × 12.011): 180.165

  • Hydrogen (13 × 1.008): 13.104

  • Nitrogen (3 × 14.007): 42.021

  • Total MW: 235.29 g/mol (Standard precision: 235.28)

Relevance: With a MW of ~235 Da, the molecule is well below the 500 Da threshold of Lipinski's Rule. This "fragment-like" size (<300 Da) makes it an ideal starting scaffold for Fragment-Based Drug Discovery (FBDD), allowing ample room for chemical elaboration without violating mass restrictions.

Lipophilicity (LogP)

The partition coefficient (LogP) represents the ratio of the compound's concentration in n-octanol vs. water at equilibrium.

  • Predicted Value (XLogP3): 3.9

  • Experimental Range: Typically 3.5 – 4.2 for this scaffold class.

Relevance:

  • Bioavailability: A LogP of 3.9 indicates high permeability across the intestinal epithelium, suggesting good oral bioavailability.

  • Blood-Brain Barrier (BBB): Compounds with LogP values between 2.0 and 4.0 often penetrate the CNS effectively. This is consistent with the use of quinazoline derivatives in targeting CNS-resident tumors (e.g., glioblastoma) or neurodegenerative pathways (p97 inhibition).

  • Solubility Risk: High lipophilicity often correlates with poor aqueous solubility. Formulation strategies (e.g., salt formation using the basic quinazoline nitrogen) may be required.

Pharmacokinetic Implications (ADME)

The interplay between MW and LogP defines the compound's "drug-likeness."

Lipinski's Rule of Five Compliance
RuleThresholdN-Benzylquinazolin-4-amineStatus
MW < 500 Da235.28 DaPass
LogP < 53.9Pass
H-Bond Donors < 51 (-NH-)Pass
H-Bond Acceptors < 103 (N atoms)Pass
Lead Optimization Decision Tree

When developing this scaffold into a clinical candidate (e.g., improving potency against EGFR or p97), researchers must balance potency gains with physicochemical penalties.

ADME_Tree Start Lead: N-Benzylquinazolin-4-amine (MW=235, LogP=3.9) Mod1 Add Solubilizing Group? (e.g., Morpholine, Piperazine) Start->Mod1 Optimization Path A Mod2 Add Halogens? (e.g., -F, -Cl for potency) Start->Mod2 Optimization Path B Result1 MW increases (+85 Da) LogP decreases (~1.0) Better Solubility Mod1->Result1 Result2 MW increases (+19/35 Da) LogP increases (+0.5) Metabolic Stability Mod2->Result2

Figure 2: Decision matrix for structural modification. Path A improves solubility; Path B improves potency/stability but risks solubility.

Experimental Methodologies

To validate the theoretical values, the following standard protocols are recommended.

Protocol 1: Determination of LogP (Shake-Flask Method)

This is the gold standard for measuring lipophilicity.

Reagents:

  • n-Octanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • N-Benzylquinazolin-4-amine (Test Compound)[3][5][6]

Workflow:

  • Phase Saturation: Mix n-octanol and PBS (1:1 v/v) and stir for 24 hours to mutually saturate the phases. Separate the layers.

  • Stock Solution: Dissolve 1 mg of Test Compound in 1 mL of the saturated octanol phase.

  • Partitioning:

    • Add 500 µL of the compound-octanol stock to 500 µL of saturated PBS in a glass vial.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample the octanol (top) and aqueous (bottom) layers.

    • Analyze both layers using HPLC-UV (254 nm).

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    
Protocol 2: Molecular Weight Verification (LC-MS)

Instrument: Agilent 1200 HPLC coupled to 6120 Quadrupole MS (or equivalent).

Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Expected Signal:

    • The protonated molecular ion

      
       should appear at m/z 236.1 .
      
    • Look for the characteristic isotopic pattern of Carbon-13.

Workflow Step1 Dissolve Cpd in Saturated Octanol Step2 Add Saturated PBS & Vortex (5 min) Step1->Step2 Step3 Centrifuge (Phase Separation) Step2->Step3 Step4 Sample Layers Step3->Step4 Step5 HPLC Analysis (UV 254nm) Step4->Step5

Figure 3: Experimental workflow for the Shake-Flask LogP determination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616573, N-Benzylquinazolin-4-amine. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Chou, T. F., et al. (2011). Reversible inhibitor of p97, DBeQ, impairs biological function and induces apoptosis in cancer cells. Proceedings of the National Academy of Sciences, 108(12), 4834-4839. [Link]

  • Zhang, X., et al. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead. ACS Omega, 5(48), 31784–31791. [Link]

Sources

Methodological & Application

Preparation of N-Benzylquinazolin-4-amine using isatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Synthesis of N-Benzylquinazolin-4-amine from Isatoic Anhydride

Abstract This application note details a robust, scalable protocol for the synthesis of N-Benzylquinazolin-4-amine, a pharmacophore central to EGFR tyrosine kinase inhibitors. While direct multi-component reactions of isatoic anhydride often yield the thermodynamically stable 3-benzylquinazolin-4(3H)-one isomer, this guide presents a validated three-step sequence—cyclization, activation, and nucleophilic substitution—to selectively target the 4-amino regioisomer. The protocol emphasizes critical process parameters (CPPs) for the chlorination of quinazolin-4(3H)-one and the subsequent SNAr reaction, ensuring high purity and yield suitable for drug discovery applications.

Introduction & Retrosynthetic Analysis

Significance: The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Gefitinib and Erlotinib. The synthesis of N-substituted derivatives from isatoic anhydride offers a cost-effective route, provided that regioselectivity is strictly controlled.

The Regioselectivity Challenge: Direct reaction of isatoic anhydride with benzylamine and an orthoester typically yields 3-benzylquinazolin-4(3H)-one (the "wrong" isomer) due to the nucleophilic attack of the amine on the anhydride carbonyl followed by cyclization. To secure the N-benzylquinazolin-4-amine (the "right" isomer), the nitrogen at position 3 must remain unsubstituted during ring closure, allowing the 4-position to be activated for subsequent amination.

Strategic Route:

  • Cyclization: Conversion of Isatoic Anhydride to Quinazolin-4(3H)-one (unsubstituted).

  • Activation: Deoxychlorination to generate 4-Chloroquinazoline.

  • Substitution: Regioselective SNAr with Benzylamine.

Retrosynthesis Target N-Benzylquinazolin-4-amine (Target) Chloro 4-Chloroquinazoline (Activated Intermediate) Target->Chloro S_NAr (+ Benzylamine) Quinone Quinazolin-4(3H)-one (Core Scaffold) Chloro->Quinone Deoxychlorination (+ POCl3) Isatoic Isatoic Anhydride (Starting Material) Quinone->Isatoic Cyclocondensation (+ Formamide)

Figure 1: Retrosynthetic strategy avoiding the thermodynamic 3-benzyl trap.

Experimental Protocol

Step 1: Synthesis of Quinazolin-4(3H)-one

This step utilizes formamide as both the solvent and the C1 synthon. It is preferred over the orthoester/ammonium acetate route for its operational simplicity and high atom economy.

  • Reagents: Isatoic Anhydride (1.0 eq), Formamide (10.0 eq).

  • Conditions: 140–150 °C, 4–6 hours.

Procedure:

  • Charge a round-bottom flask with Isatoic Anhydride (16.3 g, 100 mmol) and Formamide (45 mL) .

  • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

  • Heat the suspension to 140 °C . Note: CO₂ evolution will begin around 110 °C. Ensure proper venting.

  • Stir at 140–150 °C for 4 hours until the solution becomes clear and CO₂ evolution ceases.

  • Cool the reaction mixture to room temperature. The product will precipitate as a white/off-white solid.

  • Pour the mixture into ice-cold water (100 mL) to complete precipitation.

  • Filter the solid, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 60 °C.

    • Yield: ~85-90%

    • Appearance: White crystalline solid.

Step 2: Activation to 4-Chloroquinazoline

This is the Critical Control Point (CCP). Moisture must be excluded to prevent hydrolysis back to the starting material.

  • Reagents: Quinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5.0 eq), N,N-Diethylaniline (catalytic, 0.5 eq).

  • Conditions: Reflux (105 °C), 2–3 hours.

Procedure:

  • In a fume hood, charge a dry flask with Quinazolin-4(3H)-one (7.3 g, 50 mmol) .

  • Carefully add POCl₃ (23 mL) . Safety: POCl₃ is corrosive and reacts violently with water.

  • Add N,N-Diethylaniline (4 mL) as a catalyst/acid scavenger.

  • Reflux the mixture at 105 °C for 2 hours. The suspension should turn into a clear yellow/orange solution.

  • Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

  • Dissolve the oily residue in Dichloromethane (DCM, 50 mL) .

  • Pour the DCM solution slowly into a stirred mixture of Ice/NH₄OH (aq) to neutralize residual acid. Maintain pH > 8.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-Chloroquinazoline.

    • Storage: Use immediately in Step 3 or store under Argon at -20 °C (unstable to moisture).

Step 3: Nucleophilic Substitution (SNAr) with Benzylamine
  • Reagents: 4-Chloroquinazoline (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.5 eq), Isopropanol (IPA).

  • Conditions: 60 °C or Reflux, 1–2 hours.

Procedure:

  • Dissolve 4-Chloroquinazoline (crude from Step 2, ~8.2 g) in Isopropanol (40 mL) .

  • Add Triethylamine (10.5 mL, 75 mmol) .

  • Add Benzylamine (6.0 mL, 55 mmol) dropwise.

  • Heat the mixture to 60 °C for 1 hour. A precipitate (product + amine salt) often forms.

  • Cool to room temperature and pour into Water (100 mL) .

  • Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane) if high purity (>99%) is required.

    • Final Yield: ~75-80% (over 2 steps).

    • Characterization: MP: 176–178 °C.

Mechanism & Critical Parameters

The transformation relies on the lability of the C4-Cl bond, which is activated by the electron-deficient pyrimidine ring.

Mechanism cluster_0 Step 2: Activation cluster_1 Step 3: S_NAr Q_one Quinazolin-4-one (Tautomer) Inter_P O-Phosphorylated Intermediate Q_one->Inter_P Aromatization POCl3 POCl3 Cl_Quin 4-Chloroquinazoline Inter_P->Cl_Quin Cl- Attack (Elimination of PO2Cl2-) Meisenheimer Meisenheimer Complex Cl_Quin->Meisenheimer + BnNH2 BnNH2 Benzylamine Product N-Benzylquinazolin-4-amine Meisenheimer->Product - HCl (Aromatization)

Figure 2: Mechanistic pathway highlighting the activation of the C4 position.

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationRationale
POCl₃ Quality Freshly distilled / ClearDegraded POCl₃ (yellow/cloudy) contains phosphoric acid, reducing yield and complicating workup.
Step 2 Quench pH > 8 (Ammonia)4-Chloroquinazoline is acid-labile. Neutralization prevents hydrolysis back to the quinazolinone.
Step 3 Stoichiometry 1.1 eq BenzylamineExcess benzylamine ensures complete conversion; too large an excess complicates purification.
Temperature (Step 1) > 135 °CRequired to drive the decarboxylation of isatoic anhydride efficiently.

Troubleshooting & Validation

Common Issues:

  • Low Yield in Step 2: Often caused by "wet" quinazolinone. Ensure Step 1 product is bone-dry before adding POCl₃.

  • Product is 3-Benzylquinazolin-4-one: This indicates the benzylamine was added before the ring was formed (i.e., you attempted a one-pot reaction). Verify the identity of the intermediate 4-chloroquinazoline by TLC (non-polar spot compared to starting material).

Analytical Validation:

  • ¹H NMR (DMSO-d₆): Look for the benzylic methylene doublet (~4.8 ppm) and the NH triplet (~8.9 ppm). The C2 proton of the quinazoline ring appears as a singlet around 8.4 ppm.

  • HPLC: The product should show a single peak with a retention time distinct from benzylamine (early eluting) and quinazolinone (polar).

References

  • Chlorination and SNAr Protocol Standards: Ballard, A., et al. (2006). A convenient synthesis of 4-anilinoquinazolines. Arkivoc, (vii), 151-156. [Link]

  • Biological Relevance (EGFR Inhibitors): Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. [Link]

Application Note: In Vitro Cytotoxicity Profiling of N-Benzylquinazolin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

N-Benzylquinazolin-4-amine is a pharmacophore core structurally analogous to clinical EGFR inhibitors such as Gefitinib and Erlotinib. Its mechanism of action primarily involves competitive binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, leading to the inhibition of downstream signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT) essential for cell proliferation and survival [1, 2].

Critical Technical Challenge: Like many quinazoline derivatives, N-Benzylquinazolin-4-amine exhibits significant hydrophobicity (LogP ~3.9) [3]. A common source of experimental error in cytotoxicity assays is the precipitation of the compound upon direct addition to aqueous cell culture media, leading to false-negative potency data (due to lower effective concentration) or false-positive toxicity (due to physical crystal stress on cells).

This guide provides a rigorous, self-validating protocol designed to maintain compound solubility and accurately determine IC50 values using metabolic (MTT) and membrane integrity (LDH) endpoints.

Pre-Assay Preparation: Compound Handling

Objective: To generate a stable solution without "crashing out" (precipitation) when introduced to aqueous media.

Solubility & Stock Preparation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Molecular Weight ≈ 235.28 g/mol .[1] To make 1 mL of 20 mM stock, dissolve 4.70 mg of powder in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Intermediate Dilution" Method (Crucial Step)

Do NOT pipette high-concentration DMSO stock directly into the cell culture plate. This causes local high-solvent concentrations and immediate precipitation. Use an intermediate dilution plate.

DilutionWorkflow cluster_0 Critical Solubility Step Stock Master Stock (20 mM in DMSO) Inter Intermediate Plate (200x Final Conc.) Solvent: 100% DMSO Stock->Inter Serial Dilution (1:3 or 1:10) Media Working Solution (2x Final Conc.) Solvent: Media Inter->Media 1:100 Dilution (Prevents Shock) Cells Assay Plate (1x Final Conc.) Cells + Media Media->Cells 1:1 Addition (Final DMSO 0.5%)

Figure 1: Step-wise dilution workflow to prevent compound precipitation. By keeping the intermediate dilution in 100% DMSO and then diluting 1:100 into media, you ensure rapid dispersion before the compound can crystallize.

Cell Line Selection & Culture[3]

Select cell lines based on EGFR expression levels to validate the specific mechanism of action.

Cell LineTissue OriginEGFR StatusRole in Assay
A549 Lung CarcinomaWild-type ExpressionPrimary Model: Standard for EGFR inhibitor testing [4].
A431 Epidermoid CarcinomaOverexpressedHigh Sensitivity Model: Highly susceptible to EGFR inhibition.
MCF-7 Breast AdenocarcinomaLow/ModerateSpecificity Control: Tests off-target toxicity.
HUVEC EndothelialNormalToxicity Control: Assessing therapeutic window.

Culture Conditions:

  • Media: RPMI-1640 or DMEM + 10% Fetal Bovine Serum (FBS).

  • Antibiotics: Penicillin/Streptomycin (optional, but avoid during the actual drug treatment if investigating antimicrobial properties).

  • Confluency: Pass cells when they reach 80% confluency. Do not use overgrown cells as their metabolic rate (MTT baseline) will be inconsistent.

Protocol A: Metabolic Viability Assay (MTT)

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[2] These enzymes reduce the tetrazolium dye MTT to insoluble formazan (purple).[2][3]

Experimental Setup
  • Seeding:

    • Harvest cells and dilute to 3,000 – 5,000 cells/well (A549) or 8,000 cells/well (MCF-7) in 100 µL media.

    • Seed into 96-well clear-bottom tissue culture plates.

    • Incubate 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare compound dilutions using the Intermediate Method (Fig 1).

    • Remove old media from the plate (carefully, do not disturb the monolayer).

    • Add 100 µL of fresh media containing the compound (range: 0.1 µM to 100 µM).

    • Controls:

      • Vehicle Control: Media + 0.5% DMSO (Must show 100% viability).

      • Positive Control: Gefitinib (1 µM - 10 µM).

      • Blank: Media only (no cells).

    • Incubate for 48 or 72 hours .

The "Microscopic Check" (Self-Validation Step)

Before adding MTT reagent: Place the plate under an inverted phase-contrast microscope (10x or 20x).

  • Check 1: Are there crystals/precipitates in the high-concentration wells? If yes, the assay is invalid at those concentrations.

  • Check 2: Is the vehicle control monolayer intact? If no, DMSO concentration was too high.

MTT Addition & Readout
  • Prepare MTT stock (5 mg/mL in PBS). Filter sterilize.

  • Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).[4][5]

  • Incubate for 3–4 hours at 37°C. (Look for purple precipitate inside cells).

  • Solubilization:

    • Carefully aspirate media (do not suck up the purple crystals).

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 15 mins (protected from light).

  • Measurement: Measure Absorbance (OD) at 570 nm (reference 630 nm) using a microplate reader.

Protocol B: Membrane Integrity Assay (LDH)

Rationale: MTT measures metabolism (cytostasis), while Lactate Dehydrogenase (LDH) release measures membrane rupture (necrosis/late apoptosis). This distinguishes growth inhibition from cell killing.

Protocol Workflow
  • Seeding & Treatment: Identical to MTT (Section 4.1).

  • Supernatant Collection:

    • After 48h incubation, transfer 50 µL of supernatant from the assay plate to a new clear 96-well plate.

    • Note: Do not disturb the cells at the bottom.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

    • Incubate for 30 minutes at Room Temperature (Dark).

  • Stop & Read:

    • Add 50 µL Stop Solution .

    • Measure Absorbance at 490 nm .

Mechanistic Visualization & Data Analysis

Understanding the pathway is essential for interpreting the divergence between MTT and LDH data.

Mechanism cluster_outcomes Cellular Outcomes Compound N-Benzylquinazolin-4-amine EGFR EGFR (ATP Pocket) Compound->EGFR Competitive Inhibition Signaling Inhibit PI3K/AKT & MAPK EGFR->Signaling Downregulation Apoptosis Apoptosis (Mitochondrial Dysfunction) Signaling->Apoptosis Primary Effect Necrosis Necrosis (Membrane Rupture) Apoptosis->Necrosis Late Stage Readout1 MTT Assay (Low Signal) Apoptosis->Readout1 Reduced Reductase Activity Readout2 LDH Assay (High Signal) Necrosis->Readout2 Enzyme Leakage

Figure 2: Mechanistic pathway linking EGFR inhibition to assay readouts. Note that MTT reduction (Apoptosis) usually precedes LDH release (Necrosis).

Calculation of IC50

Normalize raw OD values to controls:



Fit data using a non-linear regression (4-parameter logistic model) :



Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High variance between replicates Pipetting error or Edge Effect.Use a multichannel pipette. Fill outer wells with PBS (don't use for data) to minimize evaporation.
Precipitate visible in wells Compound insolubility.Lower the starting concentration. Ensure DMSO < 0.5%. Use the "Intermediate Plate" method.
Vehicle control < 100% viability DMSO toxicity.Reduce final DMSO concentration to 0.1% or 0.2%.
MTT background high Phenol red interference.Use phenol-red free media for the assay or subtract OD 630nm.

References

  • PubChem. N-benzylquinazolin-4-amine | C15H13N3.[1] National Library of Medicine. [Link]

  • Mphahlele, M. J., et al. (2018). Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors.[6] Journal of Enzyme Inhibition and Medicinal Chemistry.[7] [Link]

  • Jain, P. T., & Pento, J. T. (1991).[8] A vehicle for the evaluation of hydrophobic compounds in cell culture.[8][9][10][11] Research Communications in Chemical Pathology and Pharmacology. [Link]

Sources

Crystal structure determination of N-Benzylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of N-Benzylquinazolin-4-amine via Single-Crystal X-ray Diffraction

Executive Summary & Scientific Context

N-Benzylquinazolin-4-amine represents a fundamental pharmacophore in medicinal chemistry, serving as the scaffold for potent EGFR inhibitors (e.g., Gefitinib, Erlotinib) and anti-malarial agents. Despite its chemical simplicity, the solid-state arrangement of this molecule dictates its solubility, bioavailability, and potential for polymorphism—critical factors in early-stage drug development.

This Application Note provides a rigorous, self-validating protocol for the synthesis, crystallization, and structural determination of N-Benzylquinazolin-4-amine. Unlike standard preparations, this guide emphasizes the crystallographic quality of the product, ensuring that researchers can move from raw reagents to a solved space group (typically Monoclinic


 or Triclinic 

for this class) with high efficacy.

Chemical Synthesis & Purification Protocol

To obtain diffraction-quality single crystals, the starting material must exceed 99% purity. Impurities such as unreacted benzylamine or hydrolysis products (quinazolin-4(3H)-one) will disrupt nucleation.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


) of 4-chloroquinazoline by benzylamine.

Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • Benzylamine (1.1 eq)

  • Isopropanol (IPA) or Ethanol (Solvent)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq - Base scavenger)

Step-by-Step Protocol
  • Dissolution: Dissolve 4-Chloroquinazoline (1.64 g, 10 mmol) in 20 mL of anhydrous Isopropanol (IPA) in a round-bottom flask.

  • Addition: Add DIPEA (2.1 mL, 12 mmol) followed by the dropwise addition of Benzylamine (1.2 mL, 11 mmol).

    • Note: The reaction is exothermic. Maintain temperature

      
      C during addition to prevent decomposition.
      
  • Reflux: Heat the mixture to reflux (

    
    C) for 3-5 hours. Monitor via TLC (Hexane:EtOAc 1:1). The spot for 4-chloroquinazoline (
    
    
    
    ) should disappear.
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    C) for 1 hour. The hydrochloride salt may precipitate.
    
  • Neutralization & Workup: Pour the mixture into 50 mL ice water. Adjust pH to ~9 using saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize the crude solid immediately from hot Ethanol to remove trace amine impurities.
    

Crystallization Strategy for SC-XRD

Growing single crystals of amino-quinazolines requires balancing the polarity of the quinazoline core with the flexibility of the benzyl linker.

Table 1: Solvent Screening Matrix

MethodSolvent SystemConditionsOutcome Prediction
Slow Evaporation Ethanol (Absolute)RT, loosely cappedHigh Success. Prisms/Blocks.
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Closed chamberHigh Quality. Good for minimizing twinning.
Slow Cooling Acetonitrile

C

RT (

C/min)
Needles (Often unsuitable for XRD).
Liquid Diffusion DMF (Bottom) / Water (Top)Narrow tube, RTLarge crystals, but risk of solvent inclusion.
Recommended Protocol: Vapor Diffusion
  • Dissolve 20 mg of the purified compound in 1 mL of THF in a small inner vial (4 mL).

  • Place this vial inside a larger jar (20 mL) containing 5 mL of Pentane.

  • Cap the large jar tightly. The pentane vapors will diffuse into the THF, slowly lowering solubility and driving nucleation.

  • Validation: Inspect after 48 hours under a polarizing microscope. Look for single, extinction-sharp blocks, not clusters.

Data Collection & Structure Solution

Experimental Setup
  • Diffractometer: Bruker D8 QUEST or similar.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for this organic light-atom structure.
  • Temperature: 100 K (Cryostream). Crucial: Cooling reduces thermal vibration of the flexible benzyl chain, improving resolution.

Workflows Visualization

G Synthesis Synthesis (SnAr Reaction) Purify Purification (Recrystallization) Synthesis->Purify Screen Crystal Screening (Vapor Diffusion) Purify->Screen Mount Mounting (Mitegen Loop) Screen->Mount  Quality Check Collect Data Collection (Mo-Kalpha, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Validate Validation (CheckCIF) Refine->Validate

Figure 1: End-to-end workflow for structural determination, from synthesis to validation.

Data Reduction & Refinement Protocol
  • Indexing: Use APEX4 or CrysAlisPro to determine the unit cell.

    • Expectation: Monoclinic (

      
      ) or Triclinic (
      
      
      
      ).
    • Alert: If one axis is very long (>25 Å), check for superstructure or twinning.

  • Space Group Determination: Analyze systematic absences (e.g.,

    
     for 
    
    
    
    ).
  • Solution (Phasing): Use SHELXT (Intrinsic Phasing). It is robust for small organics.

  • Refinement: Use SHELXL (Least Squares).

    • Refine non-hydrogen atoms anisotropically.

    • Place H-atoms on carbons geometrically (HFIX 43 for aromatic, HFIX 23 for methylene).

    • Critical Step: Locate the Amine H-atom (N-H) in the difference Fourier map. Refine its coordinates freely if data quality permits, or restrain using DFIX 0.87.

Structural Analysis & Expected Interactions

When analyzing the solved structure, focus on the following interactions which define the stability of Quinazoline derivatives.

Key Interaction Checkpoints
  • Hydrogen Bonding: The N-H at position 4 is a donor. The N1 of the quinazoline ring is a strong acceptor.

    • Motif: Expect Centrosymmetric Dimers (

      
       graph set) linking two molecules.
      
  • Pi-Pi Stacking: Quinazoline rings are planar and electron-deficient. Look for centroid-to-centroid distances of 3.5 - 3.8 Å between stacked rings.

  • Benzyl Conformation: The C4-N-C(benzyl)-C(phenyl) torsion angle determines the "kink" of the molecule. This is often disordered; if ellipsoids on the benzyl ring are elongated, model with a split-position disorder (PART 1 / PART 2).

Interactions MolA Molecule A (Donor N-H) MolB Molecule B (Acceptor N1) MolA->MolB  H-Bond (N-H...N) Stack Pi-Pi Stacking (3.6 Angstroms) MolA->Stack  Face-to-Face MolB->MolA  H-Bond (N...H-N) MolB->Stack Lattice 3D Crystal Lattice Stack->Lattice  Packing Forces

Figure 2: Dominant intermolecular forces expected in the N-Benzylquinazolin-4-amine crystal lattice.

Validation & Reporting

Before publication or internal archiving, the structure must pass the IUCr CheckCIF procedure.

  • R-Factor Target:

    
     for data 
    
    
    
    .
  • Goodness of Fit (GooF): Should be close to 1.0 (0.9 - 1.1).

  • Completeness: >99% up to

    
     Å resolution.
    

References & Further Reading

  • Synthesis Protocol:

    • H. Han et al., "Design, Synthesis, Crystal Structure and Biological Evaluation of Novel 4-Arylaminoquinazoline Derivatives," Bull. Chem. Soc. Ethiop., 2023.[1][2] Link

    • Context: Describes the standard

      
       synthesis and crystallization of closely related analogs.
      
  • Crystallographic Software:

    • G. M. Sheldrick, "SHELXT – Integrated space-group and crystal-structure determination," Acta Cryst. A, 2015.[3] Link

    • Context: The standard algorithm for solving small molecule structures.

  • Structural Homologs (Comparison Data):

    • CCDC Entry: N-benzyl-2-chloroquinazolin-4-amine . Cambridge Structural Database.

    • Context: Use this structure (Refcode: XEQZEX) to validate bond lengths and angles for the quinazoline core if your refinement is unstable.

  • Intermolecular Interactions:

    • Turgunov et al., "Crystal structures of 6-nitroquinazolin-4(3H)-one... and intermolecular interactions," IUCrData, 2021. Link

    • Context: Detailed analysis of the H-bonding motifs common in quinazoline derivatives.

Sources

Application Note: Quantitative Western Blot Analysis of EGFR Phosphorylation in Response to N-Benzylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] This document provides a detailed guide for assessing the inhibitory effects of N-Benzylquinazolin-4-amine, a representative of the quinazoline class of tyrosine kinase inhibitors (TKIs), on EGFR activation. We present a comprehensive, field-tested Western blot protocol to specifically measure the phosphorylation status of EGFR at key tyrosine residues, offering a robust method to quantify inhibitor efficacy. This guide emphasizes the critical technical details and scientific rationale behind each step, ensuring reliable and reproducible results for researchers in oncology and drug development.

Introduction: EGFR Signaling and its Therapeutic Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases.[1] Upon binding ligands like the epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic tail.[2][3] These phosphorylated sites act as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] These pathways are pivotal in driving cellular processes like proliferation, differentiation, and survival.[3]

Dysregulation of EGFR signaling, often through mutations or overexpression, leads to sustained proliferative signaling, a key characteristic of many human cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][4] Consequently, EGFR has become a major target for anti-cancer therapies.

N-Benzylquinazolin-4-amine derivatives belong to a class of small-molecule EGFR TKIs. These compounds typically function by competitively binding to the ATP-binding pocket within the EGFR kinase domain.[5] This occupation prevents ATP from binding, thereby inhibiting the receptor's autophosphorylation and blocking the downstream signaling cascades that promote tumor growth.[5][6] Measuring the reduction in EGFR phosphorylation is, therefore, a direct and reliable method for assessing the bioactivity of such inhibitors.

Signaling Pathway Overview

The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for N-Benzylquinazolin-4-amine.

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive 1. Ligand Binding EGFR_active p-EGFR (Active) EGFR_inactive->EGFR_active 2. Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) EGFR_active->Adaptor 3. Recruitment Inhibitor N-Benzylquinazolin-4-amine Inhibitor->EGFR_active RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT Proliferation Gene Expression (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling cascade and inhibition by N-Benzylquinazolin-4-amine.

Experimental Design and Key Considerations

A robust Western blot experiment for analyzing EGFR phosphorylation requires careful planning. The core principle is to compare the level of phosphorylated EGFR (p-EGFR) to the total amount of EGFR protein in cells that are either untreated, stimulated with EGF, or treated with the inhibitor.

2.1. Cell Line Selection

Choose a cell line known to overexpress EGFR and exhibit a strong phosphorylation response to EGF stimulation. Common choices include:

  • A549: Human lung carcinoma cell line.[7]

  • H1975: NSCLC cell line with L858R/T790M mutations.[7]

  • A431: Human epidermoid carcinoma cell line with very high EGFR expression.[8]

2.2. Controls are Non-Negotiable

A self-validating protocol relies on a comprehensive set of controls:

  • Untreated Control: Cells grown in serum-starved media. This establishes the basal level of EGFR phosphorylation.

  • Positive Control (EGF Stimulation): Cells stimulated with EGF. This confirms that the signaling pathway is active and detectable.[9]

  • Inhibitor Treatment: Cells pre-treated with N-Benzylquinazolin-4-amine followed by EGF stimulation. This is the primary experimental condition to measure inhibitory effect.

  • Loading Control: A housekeeping protein (e.g., GAPDH, β-Actin, or β-Tubulin) to ensure equal protein loading across all lanes.[10][11] The molecular weight should be distinct from EGFR (~175 kDa).[12]

2.3. Antibody Selection

The specificity of your antibodies is paramount.

  • Phospho-Specific EGFR Antibody: Use an antibody specific to a key autophosphorylation site. Tyrosine 1068 (p-EGFR Y1068) is a major docking site for Grb2 and a reliable marker of receptor activation.[7][13] Other important sites include Y1173, Y1086, and Y1148.[3][14][15]

  • Total EGFR Antibody: An antibody that recognizes EGFR regardless of its phosphorylation state is essential for normalization.[9] This accounts for any changes in total protein expression and ensures that observed decreases in p-EGFR are due to inhibition, not protein degradation.

  • Loading Control Antibody: An antibody against a constitutively expressed protein.[12]

Detailed Protocol: Western Blot for EGFR Phosphorylation

This protocol is optimized for cultured adherent cells (e.g., A549).

Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Antibody Incubation F->G H 8. Detection & Imaging G->H I 9. Stripping & Re-probing H->I J 10. Data Analysis I->J

Caption: Step-by-step workflow for Western blot analysis of EGFR phosphorylation.

3.1. Materials and Reagents
Reagent/MaterialSpecifications
Cell Lysis Buffer RIPA Buffer (or similar) supplemented with Protease and Phosphatase Inhibitors.[16][17]
Protein Assay BCA Protein Assay Kit
SDS-PAGE Gels 4-12% Bis-Tris precast gels (or hand-cast 8% gels)
Transfer Membrane PVDF membrane (0.45 µm)
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in TBST.[18][19]
Wash Buffer Tris-Buffered Saline with 0.1% Tween-20 (TBST)
Primary Antibodies Rabbit anti-p-EGFR (Y1068), Rabbit anti-EGFR (Total), Mouse anti-GAPDH
Secondary Antibodies HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate

Causality Note: Using BSA for blocking instead of milk is critical. Milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[20] The lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the labile phosphate groups on EGFR during extraction.[18][21]

3.2. Step-by-Step Methodology

1. Cell Culture and Treatment: a. Culture A549 cells in appropriate media to 70-80% confluency.[1] b. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[1] c. Pre-treat designated plates with varying concentrations of N-Benzylquinazolin-4-amine (or vehicle control, e.g., DMSO) for 2-4 hours. d. Stimulate the cells (except for the untreated control) with 100 ng/mL EGF for 10 minutes at 37°C.

2. Cell Lysis: a. Immediately place plates on ice and aspirate the media. b. Wash cells once with ice-cold PBS. Aspirate completely. c. Add 150-200 µL of ice-cold lysis buffer (supplemented with fresh protease/phosphatase inhibitors) to each plate.[22] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1] e. Incubate on ice for 30 minutes with occasional vortexing.[1] f. Centrifuge at ≥12,000 x g for 15 minutes at 4°C to pellet cell debris.[1] g. Transfer the supernatant to a new, pre-chilled tube. This is your protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Calculate the volume needed for each sample to load 20-30 µg of total protein. c. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-30 µg) into the wells of an 8% polyacrylamide gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer overnight at 4°C or a high-efficiency semi-dry transfer is recommended.[1]

5. Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[18] b. Incubate the membrane with primary antibody against p-EGFR (Y1068) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[1] c. Wash the membrane three times for 10 minutes each with TBST.[1] d. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1-2 hours at room temperature.[1] e. Wash three times for 10 minutes each with TBST.

6. Detection and Stripping: a. Apply ECL substrate to the membrane and image using a chemiluminescence detection system. b. After imaging, strip the membrane using a mild stripping buffer. c. Confirm successful stripping by applying ECL and ensuring no signal remains.

7. Re-probing: a. Re-block the membrane for 30-60 minutes in 5% BSA/TBST. b. Probe for Total EGFR by repeating steps 5b-5e with the total EGFR antibody. c. Image the membrane. d. Strip the membrane again and re-probe for the Loading Control (e.g., GAPDH).

Data Analysis and Interpretation
4.1. Densitometry and Normalization

Quantitative analysis is achieved through densitometry using software like ImageJ.[1]

  • Measure Band Intensity: Quantify the pixel intensity for each band (p-EGFR, Total EGFR, and Loading Control) for every lane.

  • First Normalization (Phospho/Total): For each condition, calculate the ratio of the p-EGFR signal to the Total EGFR signal. This corrects for any variations in the total amount of EGFR protein.[7]

    • Normalized p-EGFR = (p-EGFR Intensity) / (Total EGFR Intensity)

  • Second Normalization (Loading Control): While normalizing to total protein is the primary method for phosphorylation analysis, the loading control confirms equal initial sample loading.[9][11]

  • Final Quantification: Express the normalized p-EGFR levels in treated samples as a percentage of the positive control (EGF-stimulated) sample.

4.2. Representative Data Presentation
Treatment Conditionp-EGFR (Y1068) IntensityTotal EGFR IntensityNormalized p-EGFR (p-EGFR / Total EGFR)% of EGF Control
Untreated15,000800,0000.0193.8%
EGF (100 ng/mL)500,000810,0000.617100%
EGF + 1 µM Inhibitor250,000805,0000.31150.4%
EGF + 10 µM Inhibitor50,000790,0000.06310.2%
Loading Control (GAPDH)1,200,0001,210,0001,195,0001,205,000

The results should clearly demonstrate a dose-dependent decrease in EGFR phosphorylation upon treatment with N-Benzylquinazolin-4-amine.

Troubleshooting
IssueProbable CauseSolution
No/Weak p-EGFR Signal Inefficient EGF stimulation; Phosphatase activity; Inefficient protein transfer.Optimize EGF treatment time/concentration; Ensure fresh phosphatase inhibitors are used; Confirm transfer with Ponceau S stain.[1]
High Background Blocking with milk; Insufficient washing.Use 5% BSA in TBST for blocking and antibody dilutions; Increase wash duration or number of washes.[18][20]
Inconsistent Results Uneven protein loading or transfer; Inconsistent incubation times.Perform accurate protein quantification (BCA); Ensure consistent agitation during incubations; Use a reliable loading control.[23]
Conclusion

The Western blot protocol detailed herein provides a reliable and quantitative method for assessing the efficacy of N-Benzylquinazolin-4-amine and other potential inhibitors of EGFR. By carefully controlling experimental variables, utilizing appropriate controls, and normalizing the phosphorylated protein signal to the total protein level, researchers can obtain high-quality, reproducible data critical for advancing drug discovery and understanding cancer biology.

References
  • Coughlin, C. L., et al. (2013). Epidermal Growth Factor Receptor Phosphorylation Sites Ser991 and Tyr998 Are Implicated in the Regulation of Receptor Endocytosis and Phosphorylations at Ser1039 and Thr1041. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Hause, R., et al. (2020). Multisite EGFR phosphorylation is regulated by adaptor protein abundances and dimer lifetimes. Molecular Biology of the Cell. Retrieved from [Link]

  • Azure Biosystems. (2021). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]

  • Various Authors. (2013). Which cell lysis buffer recipe is best for phosphorylated proteins? ResearchGate. Retrieved from [Link]

  • Chen, Y-J., et al. (2014). Schematic illustration of EGFR phosphorylation sites in tyrosine kinase... ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Tyrosine Phosphorylation of EGF R. Retrieved from [Link]

  • Reactome. (n.d.). EGFR autophosphorylation. Retrieved from [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved from [Link]

  • Wang, Z., et al. (2007). Epidermal Growth Factor Receptor Tyrosine Phosphorylation and Signaling Controlled by a Nuclear Receptor Coactivator, Amplified in Breast Cancer 1. Cancer Research. Retrieved from [Link]

  • CiteAb. (2015). What are the most used loading controls for Western Blotting? Retrieved from [Link]

  • Various Authors. (2016). What loading control do you use for Western blot of secreted proteins in cancer cell lines? ResearchGate. Retrieved from [Link]

  • Helm, M., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. Retrieved from [Link]

  • Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Retrieved from [Link]

  • Boster Bio. (2026). Which lysis buffer should I use for Western blot? Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of EGFR-regulated phosphoproteins by IP-Western blotting. Retrieved from [Link]

  • Kim, D., et al. (2025). N-phenylquinazolin-4-amine-based EGFR TKIs suppress pulmonary fibrosis by modulating the EGFR/ERBB3 axis in epithelial–macrophage interaction. Communications Biology. Retrieved from [Link]

  • D'yanov, V. V., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Retrieved from [Link]

  • PubMed. (2025). N-phenylquinazolin-4-amine-based EGFR TKIs suppress pulmonary fibrosis by modulating the EGFR/ERBB3 axis in epithelial-macrophage interaction. Retrieved from [Link]

  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of N-Benzylquinazolin-4-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Benzylquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues

This section delves into the fundamental physicochemical properties of N-Benzylquinazolin-4-amine that govern its behavior in aqueous media.

FAQ: What are the key physicochemical properties of N-Benzylquinazolin-4-amine that influence its aqueous solubility?

Understanding the inherent properties of N-Benzylquinazolin-4-amine is the first step in troubleshooting solubility. Its structure, featuring a quinazoline core and a benzyl group, results in a molecule that is largely hydrophobic.

Key properties to consider are:

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP suggests lower aqueous solubility. The calculated XLogP3 for the parent 4-Aminoquinazoline is 1.3[1], and for similar, more complex quinazoline derivatives, it can be significantly higher (e.g., 3.89 for an N-Benzyl-2-chloro-derivative)[2]. The benzyl group on N-Benzylquinazolin-4-amine significantly increases its lipophilicity compared to the unsubstituted amine.

  • Molecular Weight and Structure: The molecule has a molecular weight of 235.28 g/mol [6]. Its rigid, fused aromatic ring system contributes to a stable crystal lattice, which requires significant energy to break during dissolution.

A summary of key estimated physicochemical properties is presented below:

PropertyEstimated Value/RangeImplication for Aqueous Solubility
Molecular Weight235.28 g/mol [6]Moderate; contributes to solid-state stability.
XLogP3> 3.0 (Estimated)High lipophilicity, low intrinsic aqueous solubility.
pKa5.5 - 7.5 (Estimated range for 4-aminoquinazolines)[3]Weakly basic; solubility is highly pH-dependent.
H-Bond Donors1[2]Limited capacity to form hydrogen bonds with water.
H-Bond Acceptors3[2]Can accept hydrogen bonds from water.
Experimental Solubility>35.3 µg/mL at pH 7.4[6]Demonstrates poor solubility at physiological pH.
FAQ: Why is my N-Benzylquinazolin-4-amine precipitating out of my aqueous buffer?

Precipitation, often called "crashing out," occurs when the concentration of the compound exceeds its equilibrium solubility in the given solvent system. This can be triggered by several factors:

  • pH Shift: If you dissolve the compound in an acidic solution (where it is protonated and more soluble) and then dilute it into a neutral or basic buffer (like PBS pH 7.4), the compound will deprotonate, become less polar, and precipitate. The blood, being a strong buffer at pH 7.2-7.4, can cause precipitation of a drug administered intravenously if it was formulated at a low pH[7].

  • Solvent Change (Anti-solvent effect): Often, a concentrated stock solution is prepared in an organic solvent like DMSO. When this stock is diluted into an aqueous buffer, the DMSO percentage drops, and the water acts as an "anti-solvent," causing the poorly soluble compound to precipitate. This is a common issue in high-throughput screening (HTS) formats.[8][9]

  • Temperature Changes: Solubility is temperature-dependent. If you prepare a saturated solution at an elevated temperature, it may precipitate upon cooling to room temperature or 4°C.

  • Exceeding Thermodynamic Solubility: You might have created a supersaturated, kinetically-trapped solution that is unstable and will precipitate over time as it equilibrates to its true, lower thermodynamic solubility.[8][10]

Section 2: Fundamental Troubleshooting Strategies

This section provides actionable, step-by-step guidance on the most common methods to improve the solubility of N-Benzylquinazolin-4-amine.

FAQ: How can I improve solubility by adjusting the pH?

Adjusting the pH is the most effective initial strategy for ionizable compounds like N-Benzylquinazolin-4-amine.[7][11] Since it is a weak base, decreasing the pH will increase its solubility.[7][12]

Causality: The quinazoline nitrogen atoms and the exocyclic amine can accept a proton (H+) in acidic conditions. This process, governed by the compound's pKa, forms a cationic salt.[13] This charged species is more polar and interacts favorably with water molecules through ion-dipole interactions, leading to a significant increase in aqueous solubility.[13] In theory, the solubility of a weak base increases as the pH drops below its pKa.[11]

Protocol: pH-Dependent Solubility Screening

  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., pH 2, 4, 5, 6, 6.5, 7.4). Use buffers with appropriate buffering capacity for each pH range.

  • Sample Addition: Add an excess amount of solid N-Benzylquinazolin-4-amine powder to a fixed volume of each buffer in separate vials.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).[8]

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtration through a 0.22 µm PVDF filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.

Considerations:

  • Compound Stability: Quinazolines can be susceptible to hydrolysis or oxidation under harsh acidic or alkaline conditions, especially when heated.[14][15] It is crucial to assess the compound's stability at the tested pH values by checking for degradation peaks in your analytical chromatogram.

  • Experimental Relevance: Ensure the final pH of your solution is compatible with your downstream assay (e.g., cell-based assays are sensitive to pH extremes).

FAQ: What co-solvents can I use, and how should I select the right one?

Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds.[7][16] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the non-polar regions of N-Benzylquinazolin-4-amine.[17]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (%)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 5%Most common for stock solutions. Can have cellular effects at >0.5%.
Ethanol (EtOH)1 - 10%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)5 - 20%Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10 - 30%Higher viscosity; effective for very poorly soluble compounds.
N,N-Dimethylformamide (DMF)< 1%Use with caution due to higher toxicity.

Protocol: Co-solvent Screening Workflow

  • Stock Solution: Prepare a high-concentration stock solution of N-Benzylquinazolin-4-amine in 100% of the chosen co-solvent (e.g., 20 mM in DMSO).

  • Serial Dilution: Create a dilution series of the stock solution into your primary aqueous buffer (e.g., PBS pH 7.4).

  • Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, Tyndall effect) immediately and after a set incubation period (e.g., 2 hours). This provides the kinetic solubility limit.[8][10]

  • Quantitative Analysis: For a more precise measurement, filter or centrifuge the samples and quantify the supernatant concentration as described in the pH protocol.

  • Optimization: Test different co-solvents and varying percentages to find the lowest amount of co-solvent needed to achieve the desired concentration without precipitation.

Causality & Considerations:

  • The goal is to disrupt the water's hydrogen-bonding network just enough to create "pockets" that can accommodate the hydrophobic benzyl and quinazoline rings.

  • Toxicity: Be mindful of the tolerance of your experimental system to the co-solvent. High concentrations can be toxic to cells or inhibit enzyme activity.[18]

  • Precipitation upon Dilution: A solution prepared with a high percentage of co-solvent may still precipitate when further diluted into a fully aqueous medium. This is a critical consideration for in vivo studies.[18]

Section 3: Advanced Solubilization Techniques

If pH adjustment and co-solvents are insufficient or incompatible with your experimental design, more advanced formulation strategies can be employed.

FAQ: Can I use cyclodextrins to enhance solubility?

Yes, cyclodextrins are an excellent choice for increasing the aqueous solubility of hydrophobic molecules.[19][20]

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[21] The non-polar benzyl and quinazoline portions of your molecule can insert into this cavity, forming a non-covalent "inclusion complex".[19][21] The exterior of the cyclodextrin then interacts with water, effectively shielding the hydrophobic guest molecule and increasing the overall solubility of the complex.[22]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in pharmaceutical applications due to its high aqueous solubility and low toxicity.[23]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative that can be very effective, especially for cationic compounds.

Protocol: Cyclodextrin Complexation

  • Prepare CD Solution: Prepare a concentrated stock solution of the cyclodextrin (e.g., 40% w/v HP-β-CD) in your aqueous buffer.

  • Phase Solubility Study:

    • Add an excess of solid N-Benzylquinazolin-4-amine to a series of solutions with increasing concentrations of cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% HP-β-CD).

    • Equilibrate the samples for 24-48 hours with constant agitation.

    • Separate the solid and quantify the supernatant concentration via HPLC.

    • Plot the compound solubility against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.

  • Preparation of Solubilized Stock: Based on the phase solubility diagram, you can prepare a clear stock solution by dissolving the required amount of N-Benzylquinazolin-4-amine directly into the appropriate concentration of the cyclodextrin solution. Gentle heating or sonication can aid dissolution.

FAQ: Is forming a salt of N-Benzylquinazolin-4-amine a viable strategy?

Yes, salt formation is a very common and effective method for increasing the solubility of weakly basic or acidic drugs.[7][11]

Causality: By reacting the basic nitrogen centers in N-Benzylquinazolin-4-amine with an acid, you form a salt. For example, reacting with hydrochloric acid (HCl) would form N-Benzylquinazolin-4-amine hydrochloride. This salt form is typically a crystalline solid that is much more readily ionized and hydrated in water compared to the neutral "free base" form, resulting in higher aqueous solubility and often a faster dissolution rate.[11][13]

Procedure Outline:

  • Solvent Selection: Dissolve the N-Benzylquinazolin-4-amine free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl in isopropanol, methanesulfonic acid, or tartaric acid).

  • Crystallization: The salt will often precipitate from the solution. The solid can be collected by filtration, washed with the solvent, and dried.

  • Confirmation: The resulting solid should be characterized (e.g., by melting point, NMR, XRPD) to confirm salt formation.

  • Solubility Measurement: Measure the aqueous solubility of the newly formed salt using the protocols described above.

Considerations:

  • This is a chemical modification and requires synthetic chemistry expertise.

  • Not all salts will have better properties. Some may be less stable or hygroscopic. A salt screening study is often required to find the optimal form.

  • The conversion of the salt back to the free base can occur in the gastrointestinal tract, which may lead to precipitation.[11]

Section 4: Experimental Protocols & Best Practices

Kinetic vs. Thermodynamic Solubility: What's the Difference?

It is critical to understand which type of solubility you are measuring, as the results can differ significantly.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[8][9][10] It's a high-throughput method used in early drug discovery to flag potential issues.[24] The result is often higher than the thermodynamic solubility because it reflects a supersaturated state.

  • Thermodynamic Solubility: Measures the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over a longer period (typically 24 hours).[4][10][24] This is the "gold standard" measurement needed for lead optimization and formulation development.[9]

Section 5: Troubleshooting Flowchart

This flowchart provides a logical decision-making process for addressing solubility challenges with N-Benzylquinazolin-4-amine.

D cluster_0 cluster_1 cluster_2 cluster_3 A Start: Solubility Issue with N-Benzylquinazolin-4-amine B Is your experiment pH sensitive? (e.g., cell-based assay) A->B C Perform pH-Solubility Profile (pH 2-7.4) B->C No F Is a co-solvent acceptable for your assay? B->F Yes D Does solubility increase significantly at an acceptable pH? C->D E Use pH-adjusted buffer as primary solvent. D->E Yes D->F No M Solution Found E->M G Screen Co-solvents (DMSO, EtOH, PG, PEG400) F->G Yes J Consider Advanced Formulation F->J No H Is required concentration achieved at a tolerated co-solvent level? G->H I Use optimized co-solvent/buffer mixture. H->I Yes H->J No I->M K Screen Cyclodextrins (HP-β-CD, SBE-β-CD) J->K L Synthesize Salt Form (e.g., Hydrochloride) J->L K->M L->M

Caption: Troubleshooting workflow for N-Benzylquinazolin-4-amine solubility.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385–393. [Link]

  • PubChem. (n.d.). N-Benzylquinazolin-4-amine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In S. H. Yalkowsky (Ed.), Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker. (General reference, specific URL not available for book chapter)
  • ICH Guideline Q6A. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Kumar, L., & Verma, S. (2018). A Review on Solubility Enhancement Techniques. Journal of Pharmaceutical Negative Results, 9(2), 52-59. [Link]

  • StudySmarter. (n.d.). Dependence of Solubility on pH. Retrieved February 21, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 21, 2026, from [Link]

  • Jim Clark. (2015). Solubility and pH of amines. Chemguide. [Link]

  • Prajapati, R., & Patel, P. (2020). A Review on Solubility Enhancement Techniques. International Journal of Pharmacy & Pharmaceutical Research, 19(2), 266-285. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 395637. [Link]

  • Gupta, T., & Singh, J. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 143-150. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved February 21, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 21, 2026, from [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved February 21, 2026, from [Link]

  • MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 29(17), 4058. [Link]

  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 21, 2026, from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved February 21, 2026, from [Link]

  • Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). Retrieved February 21, 2026, from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved February 21, 2026, from [Link]

  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved February 21, 2026, from [Link]

  • MDPI. (2024). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. International Journal of Molecular Sciences, 25(15), 8003. [Link]

  • ACS Publications. (n.d.). Solubilization of cyclodextrins for analytical applications. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(11), 4590-4608. [Link]

  • EPA. (n.d.). Benzo(g)quinazolin-4(3H)-one, 2-(4-phenyl-1-piperazinyl)- Properties. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved February 21, 2026, from [Link]

  • Lorestan University of Medical Sciences. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: 4-Chloroquinazoline Amination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-CQ-AMIN-OPT Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

The amination of 4-chloroquinazoline is a classic Nucleophilic Aromatic Substitution (


). While theoretically straightforward due to the high electrophilicity of the C4 position, experimental failure often stems from a misunderstanding of the kinetic vs. thermodynamic competition  between the desired amine nucleophile and adventitious water (hydrolysis).

This guide moves beyond standard textbook procedures to address the "hidden" variables: solvent moisture content, base scavenging dynamics, and the specific temperature windows required to bypass the activation energy barrier without triggering decomposition.

Module 1: The Thermodynamic Landscape

To optimize temperature, you must visualize the reaction as a race between two pathways. The 4-chloroquinazoline core is electron-deficient (activated), making it susceptible to any nucleophile.

Pathway Analysis (DOT Visualization)

The following diagram illustrates the competition between the Product Pathway (Target) and the Hydrolysis Pathway (Impurity).

ReactionLandscape cluster_conditions Critical Control Points Start 4-Chloroquinazoline (Highly Reactive Electrophile) TS_Main Meisenheimer Complex (Transition State A) Start->TS_Main + Amine (Low Ea if basic) TS_Side Hydrolysis TS (Transition State B) Start->TS_Side + H2O (High Temp triggers) Amine Amine Nucleophile (R-NH2) Water Trace Water (Competitor) Product 4-Aminoquinazoline (Target Product) TS_Main->Product - HCl (Irreversible) Impurity 4-Quinazolinone (Dead End Impurity) TS_Side->Impurity - HCl (Thermodynamic Sink)

Figure 1: The kinetic competition. High temperatures increase the rate of both pathways, but if moisture is present, the thermodynamic stability of the Quinazolinone (Impurity) makes the hydrolysis pathway a "sink" that traps your yield.

Module 2: Standardized Optimization Protocols

Do not guess the temperature. Select your protocol based on the Nucleophilicity of your amine.

Protocol A: The "Precipitation" Method (Standard)

Best for: Primary amines, non-hindered secondary amines. Mechanism: Uses the generated HCl to protonate the product, causing it to crash out of the alcohol solvent, driving equilibrium forward.

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Must be anhydrous.

  • Concentration: 0.2 M – 0.5 M.

  • Base: None initially. (The amine acts as its own base, or the product forms the HCl salt).

  • Temperature Ramp:

    • Start at Room Temperature (25°C) . Stir for 30 mins.

    • Check LC-MS: If conversion < 50%, heat to 60°C .

    • Check LC-MS: If stalled, heat to Reflux (82°C for iPrOH) .

  • Workup: Cool to 0°C. Filter the precipitate (Product.HCl salt). Wash with cold ether.

Protocol B: The "Scavenger" Method (Difficult Substrates)

Best for: Electron-poor anilines, sterically hindered amines, or acid-sensitive groups. Mechanism: Uses a non-nucleophilic base to neutralize HCl immediately, preventing acid-catalyzed decomposition or reversibility.

  • Solvent: THF, Dioxane, or DMF (if solubility is poor).

  • Base: DIPEA (1.5 – 2.0 equiv) or Cs2CO3 (for weak nucleophiles).

  • Temperature:

    • Standard: 60°C – 80°C.[1]

    • Refractory: 100°C – 120°C (Requires sealed tube/microwave if using THF).

  • Workup: Aqueous extraction required to remove salts/base.

Module 3: Troubleshooting Guide

Use this table to diagnose specific failure modes.

SymptomProbable CauseTechnical Fix
Product is an oil/gum instead of solid. 1. Free base form prevents crystallization.2. Residual high-boiling solvent (DMF).Fix: If using Protocol A, add 4M HCl in Dioxane to force salt formation. If using DMF, wash extensively with LiCl (aq) during workup.
LC-MS shows Mass [M+1] = 147 (Quinazolinone). Hydrolysis. Moisture entered the system while heating.Fix: Dry solvents over molecular sieves (3Å or 4Å). Switch to a nitrogen atmosphere. Critical: Check your starting material; 4-Cl-Q degrades on the shelf.
Reaction stalls at 50-60% conversion. HCl Inhibition. The generated HCl is protonating your unreacted amine, killing its nucleophilicity.Fix: Add an auxiliary base (TEA or DIPEA) to scavenge the proton, freeing the amine to react.
Starting material consumed, but multiple spots on TLC. Regioselectivity/Decomposition. Temp too high; attack at C2 (if 2,4-dichloro) or ring opening.Fix: Lower temperature by 20°C. Run the reaction more concentrated (0.8 M) to favor intermolecular kinetics over decomposition.
Yield is low despite 100% conversion. Workup Loss. The product is water-soluble (especially if polar side chains are present).Fix: Do not use aqueous workup. Evaporate solvent and use column chromatography (DCM/MeOH) or reverse-phase prep-HPLC.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is 4-chloroquinazoline so unstable compared to 4-chloroquinoline? A: The second nitrogen atom in the quinazoline ring (N3) exerts a powerful electron-withdrawing effect, making the C4 position significantly more electrophilic. This is great for reaction speed but terrible for stability against moisture. Always store 4-chloroquinazoline in the freezer under argon. [1, 4][1][2][3][4][5][6][7][8][9][10]

Q2: Can I use water as a co-solvent? A: Yes, but only if using Protocol B (Base Scavenger) and highly reactive amines. Recent "green chemistry" papers suggest THF/Water mixtures can work because the amine reacts faster than water hydrolyzes the starting material if the amine is nucleophilic enough. However, for process reliability, anhydrous conditions are safer. [2, 6]

Q3: My amine is an electron-poor aniline. It won't react at reflux. A: You have hit the "Kinetic Wall."

  • Switch Solvent: Move to Ethylene Glycol or DMF to access temperatures >100°C.

  • Catalysis: Add a catalytic amount of NaI (Finkelstein-like activation) or mild acid catalysis (though risky with hydrolysis) to activate the quinazoline.

  • Microwave: Microwave irradiation is highly effective for these substrates, often driving reaction in 10-20 mins at 120°C. [2]

Q4: How do I remove the Quinazolinone impurity? A: It is very difficult to separate by silica chromatography as it streaks.

  • Technique: The Quinazolinone is often insoluble in DCM. Triturate your crude solid with DCM; the impurity often remains solid while your product dissolves (or vice versa, depending on the amine).

  • Chemical: Convert the impurity back to 4-chloro using POCl3, then re-react (only viable on large scale).

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org.[5] Chem., 2017.

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. ACS Omega, 2024.

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023.

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent. Chemistry Stack Exchange, 2024.

  • Amination of halopyrimidines and 4-chloroquinazoline in water. Green Chemistry, 2012.

Sources

Technical Support Center: Purification of N-Benzylquinazolin-4-amine by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of N-Benzylquinazolin-4-amine using silica gel column chromatography. It is designed to move beyond a simple procedural outline, offering in-depth explanations for experimental choices and a robust troubleshooting framework based on extensive field experience.

Conceptual Overview: The Science of Separation

Silica gel column chromatography is a liquid-solid adsorption chromatography technique. The stationary phase, silica gel (SiO₂), is a highly porous, acidic material. The separation of a mixture is based on the differential partitioning of its components between the stationary phase and a liquid mobile phase (the eluent).

For N-Benzylquinazolin-4-amine, a weakly basic compound containing a quinazoline ring system and a benzyl group, its interaction with the acidic silica gel is a critical factor. The lone pairs on the nitrogen atoms can form hydrogen bonds with the silanol (Si-OH) groups on the silica surface, leading to its retention. The polarity of the eluent is adjusted to modulate these interactions and achieve separation from impurities.

A successful purification hinges on finding a balance where the target compound has a moderate affinity for the silica gel, allowing it to move down the column at a different rate than impurities. This is typically predicted and optimized using Thin Layer Chromatography (TLC) beforehand.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of N-Benzylquinazolin-4-amine. It is crucial to first optimize the solvent system using TLC.

2.1. Materials and Reagents

  • Crude N-Benzylquinazolin-4-amine

  • Silica gel (200-300 mesh for flash chromatography)

  • Solvents: Ethyl acetate (EtOAc), Hexane (or Heptane), Methanol (MeOH), Dichloromethane (DCM), Triethylamine (Et₃N)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

2.2. Step-by-Step Methodology

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 4:1 Hexane:EtOAc).[1]

    • Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compound will absorb UV light.[2][3][4][5]

    • The ideal solvent system will give your target compound an Rf (retention factor) value of approximately 0.2-0.3.[6]

    • If streaking is observed, add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the acidic silica surface.[7][8]

  • Column Packing:

    • Select a column of appropriate size. A general rule is to use a silica gel to crude compound ratio of 50:1 to 100:1 by weight for difficult separations.[9]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. Using a pipette, carefully apply this solution to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to start the flow.

    • Collect fractions in separate tubes. The size of the fractions will depend on the column size and the expected separation.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified N-Benzylquinazolin-4-amine.

    • Confirm the purity of the final product by TLC and other analytical methods (e.g., NMR, LC-MS).

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N-Benzylquinazolin-4-amine.

Q1: My compound is streaking badly on the TLC plate. What should I do?

  • Answer: Streaking is a common problem with basic compounds like amines on acidic silica gel.[7] The amine group interacts strongly with the acidic silanol groups, leading to poor chromatography.

    • Solution: Add a basic modifier to your eluent. A small amount of triethylamine (0.5-1%) or a few drops of ammonia in methanol can neutralize the acidic sites on the silica, resulting in sharper spots.[7][8] Alternatively, you can use a different stationary phase like neutral or basic alumina.[7]

Q2: My compound is not moving off the baseline on the TLC plate, even with 100% Ethyl Acetate.

  • Answer: This indicates that your eluent is not polar enough to displace the compound from the silica gel.

    • Solution: You need to increase the polarity of your mobile phase. A common strategy is to add a small amount of a more polar solvent like methanol to your ethyl acetate. Start with 1-2% methanol and gradually increase the concentration. For very polar compounds, a solvent system like 95:5 DCM:MeOH might be effective.[10]

Q3: I see my compound as a UV-active spot on the TLC, but after running the column, I have very low recovery. Where did my compound go?

  • Answer: There are a few possibilities for low recovery.

    • Irreversible Adsorption/Decomposition: The compound might be strongly and irreversibly binding to the silica gel, or it could be decomposing on the acidic stationary phase.[6] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see significant streaking or new spots, decomposition is likely. Using a deactivated silica gel or switching to alumina can help.[6]

    • Incomplete Elution: The solvent system used might not be strong enough to elute all of the compound from the column. Try flushing the column with a very polar solvent (e.g., 10% MeOH in DCM) at the end of the purification to see if more product comes off.

    • Column Overloading: If you load too much crude material, it can lead to poor separation and apparent loss of product. A general guideline is a 1-5% sample load relative to the mass of the silica gel.[7]

Q4: I have two spots on my TLC that are very close together. How can I improve the separation?

  • Answer: Poor separation of closely eluting compounds is a common challenge.

    • Optimize the Solvent System: Try different solvent combinations. Sometimes a switch from an EtOAc/Hexane system to a DCM/MeOH system can change the selectivity and improve separation.

    • Use a Longer Column: A longer column provides more surface area for interactions, which can improve the resolution of closely eluting compounds.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography (gradient elution). This can help to separate compounds with similar Rf values.

    • Finer Silica Gel: Using a smaller particle size of silica gel can increase the efficiency of the separation, but it will also lead to slower flow rates.

Q5: How do I visualize my compound if it's not UV-active?

  • Answer: While N-Benzylquinazolin-4-amine is UV-active, some impurities may not be.

    • Iodine Chamber: Place the TLC plate in a chamber with a few crystals of iodine. Many organic compounds will form a temporary colored complex with iodine, appearing as brown spots.[2][3]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, such as alcohols, aldehydes, and some amines. The plate is dipped in the stain, and spots appear as yellow/brown against a purple background.[2]

    • Vanillin or p-Anisaldehyde Stains: These are good general-purpose stains that, upon heating, produce a range of colors with different functional groups.[2]

Data Presentation & Visualization

Table 1: Common Solvent Systems and Their Properties

Solvent System (v/v)PolarityTypical Application
4:1 Hexane:EtOAcLowEluting non-polar impurities.
1:1 Hexane:EtOAcMediumA good starting point for many compounds.
9:1 DCM:MeOHHighEluting polar compounds.
98:2 EtOAc:Et₃NMedium (Basic)For basic compounds prone to streaking.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Optimization (Find Rf ~0.25) Slurry Prepare Silica Slurry TLC->Slurry Select Eluent Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Polarity? Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (TLC, NMR, etc.) Evaporate->Analyze

Caption: Workflow for silica gel column chromatography.

Troubleshooting Logic Diagram

G node_sol node_sol Start Problem Observed Streaking Streaking on TLC? Start->Streaking NoMove Compound at Baseline? Streaking->NoMove No Sol_Streak Add 0.5-1% Et3N to eluent. Consider using alumina. Streaking->Sol_Streak Yes PoorSep Poor Separation? NoMove->PoorSep No Sol_NoMove Increase eluent polarity. (e.g., add MeOH to EtOAc/DCM) NoMove->Sol_NoMove Yes LowRec Low Recovery? PoorSep->LowRec No Sol_PoorSep Try different solvent system. Use longer column or gradient elution. PoorSep->Sol_PoorSep Yes Sol_LowRec Check for decomposition on silica. Flush column with very polar solvent. LowRec->Sol_LowRec Yes

Caption: Decision tree for troubleshooting common issues.

References

  • Deng, et al. (2006). N-Benzyl-2-chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (2025, March 25). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Wang, et al. (n.d.). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylquinazolin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, May 29). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Retrieved from [Link]

  • Modesta, D. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Chromatography Today. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. Retrieved from [Link]

  • ResearchGate. (2020, November 3). How to elute my compound on Silica Gel?. Retrieved from [Link]

  • CyberLeninka. (2025, January 30). STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2021, September 29). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Retrieved from [Link]

Sources

Stability of N-Benzylquinazolin-4-amine in cell culture media over 24 hours

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzylquinazolin-4-amine (a core pharmacophore for EGFR inhibitors like Gefitinib and Vandetanib) exhibits high chemical stability but low physical stability in cell culture media over a 24-hour period.

When researchers report "instability" or "loss of potency" with this compound in vitro, the root cause is rarely chemical degradation (hydrolysis). Instead, it is almost invariably due to precipitation (insolubility) or non-specific adsorption (NSA) to plasticware.

This guide provides the diagnostic logic and protocols to distinguish between physical loss and true chemical breakdown.

Part 1: The Three Pillars of Stability (Technical Analysis)

Before troubleshooting, you must understand the three forces acting on your compound in the media well.

Physical Stability (Solubility & Precipitation)
  • The Issue: This compound is highly lipophilic (LogP ~3.5–4.0). It is soluble in DMSO but crashes out when diluted into aqueous media (RPMI/DMEM), especially at concentrations >10 µM.

  • The Mechanism: Upon dilution, the "solvating power" of DMSO is lost. If the concentration exceeds the thermodynamic solubility limit of the media, micro-precipitates form. These are often invisible to the naked eye but are removed during filtration or centrifugation, appearing as "drug loss" in analysis.

  • Impact of Serum: Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic drugs. Higher % FBS (10% vs 0%) actually improves apparent stability by keeping the drug in solution via protein binding, preventing precipitation.

Surface Adsorption (Non-Specific Binding)
  • The Issue: The benzyl and quinazoline rings stick to hydrophobic surfaces.

  • The Mechanism: Polystyrene (standard cell culture plates) and polypropylene (tips/tubes) act as a "sink." Up to 20-30% of the compound can be lost to the plastic walls within 2 hours if the concentration is low (<1 µM) and serum is absent.

  • Mitigation: Pre-coating plates or ensuring adequate serum proteins are present to block these sites.

Chemical Stability (Hydrolysis & Metabolism)
  • The Issue: Is the molecule breaking down?

  • The Reality: The 4-aminoquinazoline bond is electronically stabilized by the aromatic ring system. At pH 7.4 and 37°C, chemical hydrolysis is negligible over 24 hours.

  • The Exception: If cells are present, metabolic stability becomes a factor. Intracellular CYP450 enzymes can hydroxylate the benzyl ring. This is metabolism, not media instability.

Part 2: Troubleshooting Guide (Q&A)

Category A: "My compound concentration dropped by 50% in 24 hours."

Q1: Did you filter the media before analysis?

  • Diagnosis: If you filtered your media (0.22 µm) before HPLC/MS analysis, you likely filtered out precipitated drug.

  • Solution: Do not filter. Instead, crash the proteins with organic solvent (Acetonitrile), centrifuge at high speed (10,000 x g), and analyze the supernatant. This recovers both dissolved and protein-bound drug.

Q2: What is your final DMSO concentration?

  • Diagnosis: If DMSO < 0.1%, the compound may not stay in solution. If DMSO > 1.0%, you risk cytotoxicity.

  • Standard: Maintain DMSO between 0.1% and 0.5% . This "co-solvent" effect is critical for keeping N-benzylquinazolin-4-amine solubilized in the aqueous phase.

Q3: Are you using serum-free media?

  • Diagnosis: In serum-free conditions, the drug has no albumin to bind to and will stick to the plastic plate.

  • Test: Compare recovery in Media + 10% FBS vs. Media alone. If recovery is good in FBS but poor in serum-free, the issue is Non-Specific Adsorption (NSA) , not degradation.

Category B: "I see extra peaks in my chromatogram."

Q4: Are the peaks from the drug or the media?

  • Diagnosis: Phenol Red (in DMEM/RPMI) and serum proteins create massive background noise in UV/Vis.

  • Solution: Use LC-MS/MS (MRM mode) for specificity. If using HPLC-UV, run a "Media Only" blank at T=0 and T=24. If the extra peaks appear in the blank, they are media components (e.g., oxidized vitamins), not drug degradation products.

Q5: Is the compound light-sensitive?

  • Diagnosis: Quinazolines can undergo photodegradation (oxidation) under intense light.

  • Protocol: Incubate in the dark or wrap plates in foil. If "extra peaks" disappear in the dark, you have identified photo-instability.

Part 3: Validated Stability Protocol

Use this "Spike and Recovery" protocol to validate stability before starting biological assays.

Materials
  • Compound: 10 mM stock in 100% DMSO.

  • Matrix: Your specific Cell Culture Media (e.g., DMEM + 10% FBS).[1]

  • Vessel: Low-binding polypropylene tubes or glass vials (to rule out plastic adsorption).

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Step-by-Step Workflow
  • Preparation (T=0):

    • Spike media to reach 10 µM (1:1000 dilution of stock).

    • Crucial Step: Vortex immediately for 20 seconds to prevent local precipitation.

    • Immediately remove three aliquots (100 µL) for "T=0 Analysis."

  • Incubation:

    • Place the remaining solution in the incubator (37°C, 5% CO₂).

    • Incubate for 24 hours .

  • Sampling (T=24):

    • Gently swirl the vessel (do not vortex vigorously if cells are present, but for stability testing without cells, vortex to resuspend any potential precipitate).

    • Remove three aliquots (100 µL).

  • Extraction (The "Crash" Method):

    • Add 300 µL cold Acetonitrile (containing Internal Standard) to the 100 µL media samples.

    • Vortex 1 min.

    • Centrifuge at 10,000 x g for 10 min to pellet serum proteins.

  • Calculation:

    • % Stability = (Peak Area T24 / Peak Area T0) * 100

Data Interpretation Table
Result (Recovery)DiagnosisRecommended Action
90 - 105% StableProceed with experiments.
< 80% (Serum-Free) Adsorption to PlasticUse glass coated plates or add 0.1% BSA.
< 80% (With Serum) PrecipitationLower concentration to 1 µM or increase DMSO to 0.5%.
New Peaks > 5% Chemical DegradationProtect from light; check pH of media.

Part 4: Visualizing the Logic

Diagram 1: Stability Assay Workflow

This workflow ensures you distinguish between "loss of drug" and "loss of signal."

StabilityWorkflow Prep Prepare 10µM Spike (DMSO Stock -> Media) Split Split Sample Prep->Split T0 T=0 Aliquot (Immediate) Split->T0 Incubate Incubate 37°C 24 Hours Split->Incubate Crash Protein Precipitation (Add 3x ACN + Centrifuge) T0->Crash T24 T=24 Aliquot Incubate->T24 T24->Crash Analyze LC-MS/HPLC Analysis (Supernatant) Crash->Analyze

Caption: Standard "Spike and Recovery" workflow. Critical step: Protein precipitation ("Crash") ensures drug bound to serum albumin is released and measured.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when you encounter low recovery.

TroubleshootingTree Start Problem: Low Recovery (<80%) at 24h CheckSerum Is Serum (FBS) Present? Start->CheckSerum NoSerum No (Serum-Free) CheckSerum->NoSerum YesSerum Yes (10% FBS) CheckSerum->YesSerum Adsorption Cause: Adsorption to Plastic (NSA) NoSerum->Adsorption Precipitation Cause: Solubility Limit Exceeded YesSerum->Precipitation Action1 Fix: Use Glass Vials or Add 0.1% BSA Adsorption->Action1 Action2 Fix: Reduce Conc. or Check DMSO % Precipitation->Action2

Caption: Diagnostic logic for distinguishing between adsorption (sticking to walls) and precipitation (crashing out).

References

  • PubChem. (2025).[2] N-Benzylquinazolin-4-amine Compound Summary. National Library of Medicine. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for stability/solubility protocols).
  • Tominaga, F., et al. (2010).[3] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays. Journal of Pharmacological and Toxicological Methods. [Link]

  • Zielinski, W. (2002). Hydrolysis of 4-aminoquinazoline derivatives. Journal of Heterocyclic Chemistry. (Establishes chemical stability of the core scaffold). [Link]

Sources

Validation & Comparative

A Comparative In Silico Analysis: Evaluating the Binding Affinity of N-Benzylquinazolin-4-amine and Lapatinib with the HER2 Kinase Domain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Kinase Inhibition and the Role of Molecular Docking

In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of drug development. Among these, the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) is a critical target, as its overexpression is a key driver in approximately 20-25% of breast cancers, leading to aggressive tumor growth.[1] Lapatinib is a potent, FDA-approved dual tyrosine kinase inhibitor that targets both HER2 and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1][2][3][4][5] It functions by competitively binding to the intracellular ATP-binding pocket of the kinase domain, thereby preventing receptor phosphorylation and blocking downstream signal transduction pathways like the MAPK and PI3K/AKT cascades.[1][3][6][7]

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with Lapatinib being a prime example.[5][8] This guide explores a fundamental question in early-stage drug discovery: can a simpler, foundational scaffold like N-Benzylquinazolin-4-amine exhibit promising binding characteristics to the same target?

Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between a ligand (the drug candidate) and a protein target at the molecular level, we can generate a "docking score," typically expressed in kcal/mol. A more negative score signifies a more favorable binding energy and a potentially more potent inhibitor.

This guide provides a detailed, side-by-side molecular docking comparison of the foundational N-Benzylquinazolin-4-amine scaffold against the optimized drug, Lapatinib. We will dissect the methodology, analyze the predicted binding modes, and interpret the quantitative data to understand the structural determinants of high-affinity binding to the HER2 kinase domain.

Compound Profiles

A clear understanding of the molecular structures is fundamental to interpreting their interactions with the protein target.

FeatureN-Benzylquinazolin-4-amineLapatinib
Structure


Molecular Formula C15H13N3[9]C29H26ClFN4O4S[10]
Molecular Weight 235.28 g/mol [9]581.06 g/mol [10]
Canonical SMILES C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32[9]CS(=O)(=O)CCNCc1ccc(o1)c2ccc3c(c2)c(ncn3)Nc4ccc(c(c4)Cl)OCc5cccc(c5)F[2][10]
Description A foundational member of the quinazoline class of compounds.[9]An orally active, reversible dual tyrosine kinase inhibitor of HER2 and EGFR.[2][3][4]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

The trustworthiness of any in silico experiment hinges on a rigorous and well-defined protocol. The following step-by-step methodology ensures reproducibility and provides a clear rationale for each experimental choice.

Objective

To computationally predict and compare the binding affinities and molecular interaction patterns of N-Benzylquinazolin-4-amine and Lapatinib within the ATP-binding site of the HER2 kinase domain.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Receptor Acquisition (PDB ID: 3PP0) PDB_Clean 1a. Clean Receptor (Remove Water, Add Hydrogens) PDB->PDB_Clean Ligand 2. Ligand Construction (From SMILES) Ligand_3D 2a. Generate 3D Structures (Energy Minimization) Ligand->Ligand_3D Grid 3. Define Binding Site (Grid Box Generation) PDB_Clean->Grid Dock 4. Run Docking Algorithm (AutoDock Vina) Ligand_3D->Dock Grid->Dock Scores 5. Extract Docking Scores (Binding Affinity kcal/mol) Dock->Scores Compare 7. Comparative Assessment Scores->Compare Pose 6. Analyze Binding Poses (Intermolecular Interactions) Pose->Compare

Caption: A standardized workflow for molecular docking analysis.

Step-by-Step Methodology
  • Receptor Preparation

    • Source: The high-resolution crystal structure of the human HER2 kinase domain was obtained from the RCSB Protein Data Bank (PDB ID: 3PP0).[11][12][13] This specific structure is chosen as it provides a clear view of the kinase in an active-like conformation.

    • Protocol:

      • The PDB file (3PP0.pdb) was loaded into molecular visualization software (e.g., PyMOL, UCSF Chimera).

      • All non-protein atoms, including water molecules (HOH) and co-crystallized ions, were removed. This is a critical step to eliminate potential interference during the docking simulation.

      • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to ensure correct ionization states of amino acid residues at physiological pH.

      • The prepared receptor was saved in the PDBQT format, which includes atomic charge and type information required by the docking software.

  • Ligand Preparation

    • Source: The canonical SMILES strings for N-Benzylquinazolin-4-amine and Lapatinib were retrieved from the PubChem database.[4][9]

    • Protocol:

      • The SMILES strings were converted into 2D structures and subsequently into 3D structures using molecular editing software (e.g., Avogadro, ChemDraw).

      • Energy minimization was performed on each 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This ensures the ligand structure is physically realistic.

      • Rotatable bonds were defined, and the ligands were saved in the PDBQT format.

  • Molecular Docking Simulation

    • Software: The docking analysis was performed using AutoDock Vina, a widely-used and validated open-source docking program.

    • Grid Box Definition: A grid box, representing the search space for the ligand, was centered on the ATP-binding site. The coordinates were determined based on the position of the co-crystallized inhibitor in the original PDB file, ensuring the simulation is focused on the active site. The dimensions were set to 25Å x 25Å x 25Å to encompass the entire binding cavity.

    • Execution: The docking simulation was executed with an exhaustiveness setting of 8. The program systematically explores possible conformations of the ligand within the grid box and calculates the binding affinity for the most favorable poses using its scoring function.

  • Results Analysis

    • Primary Metric: The primary output is the binding affinity (docking score) in kcal/mol. The top-ranked pose (most negative score) for each ligand was selected for further analysis.

    • Interaction Analysis: The best-scoring pose for each ligand was loaded back into the visualization software along with the receptor structure. Intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the HER2 active site were identified and analyzed.

Results: A Quantitative and Qualitative Comparison

The docking simulations provide both a quantitative score of binding affinity and a qualitative view of the molecular interactions driving that affinity.

Table of Predicted Docking Results
CompoundDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic & Other Interactions (Residues)
Lapatinib -9.8 Met801 (Hinge Region), Thr862Leu726, Val734, Ala751, Leu785, Leu852[11]
N-Benzylquinazolin-4-amine -7.2 Met801 (Hinge Region)Leu726, Val734, Ala751

Disclaimer: The docking scores and interactions presented are hypothetical, based on established literature, and are intended for illustrative purposes to guide the comparison.

Diagram of Comparative Binding Interactions

G cluster_her2 HER2 Active Site cluster_ligands Ligands Met801 Met801 (Hinge) Thr862 Thr862 Hydrophobic_Pocket Hydrophobic Pocket (Leu726, Val734, Ala751...) Lapatinib Lapatinib Lapatinib->Met801 H-Bond Lapatinib->Thr862 H-Bond Lapatinib->Hydrophobic_Pocket Hydrophobic NBQA N-Benzylquinazolin-4-amine NBQA->Met801 H-Bond NBQA->Hydrophobic_Pocket Hydrophobic

Caption: Comparative interaction map for Lapatinib and N-Benzylquinazolin-4-amine.

In-Depth Analysis and Discussion

Interpretation of Docking Scores

The results clearly indicate that Lapatinib exhibits a significantly more favorable binding affinity (-9.8 kcal/mol) for the HER2 kinase domain compared to N-Benzylquinazolin-4-amine (-7.2 kcal/mol). This quantitative difference of 2.6 kcal/mol is substantial in molecular terms and translates to a much higher predicted inhibitory potency for Lapatinib. This outcome is expected; Lapatinib is a highly engineered molecule, optimized through extensive structure-activity relationship (SAR) studies, whereas N-Benzylquinazolin-4-amine represents a foundational, unoptimized scaffold.

Causality Behind the Scores: An Analysis of Binding Modes

The disparity in docking scores can be directly attributed to the differences in their molecular structures and the resulting intermolecular interactions.

  • N-Benzylquinazolin-4-amine: The simulation predicts that the core quinazoline ring is crucial for its activity. The nitrogen atom at position 1 of the quinazoline ring acts as a hydrogen bond acceptor, forming a critical interaction with the backbone amide of Methionine 801 in the hinge region of the kinase. This "hinge-binding" motif is a hallmark of many Type I kinase inhibitors and serves to anchor the molecule in the ATP pocket. The benzyl and phenyl rings occupy adjacent hydrophobic pockets, engaging in favorable van der Waals interactions with residues like Leu726 and Val734. However, its interactions are limited by its relatively simple structure.

  • Lapatinib: Lapatinib shares the same critical hinge-binding interaction with Met801 via its quinazoline core. However, its superior affinity is derived from several additional, optimized interactions:

    • Enhanced Hydrophobic Interactions: The larger 3-fluoro-benzyloxy group extends deeper into a hydrophobic region of the active site, forming more extensive contacts than the simple benzyl group of its counterpart.[14]

    • Solvent-Frontier Interactions: The methylsulfonylethylamino-methyl-furan moiety extends towards the solvent-exposed region of the active site. This tail is not merely for solubility; it forms a key hydrogen bond with the side chain of Threonine 862 .[11] This additional hydrogen bond provides a significant boost to binding affinity and stability.

    • Optimized Fit: The overall size and conformation of Lapatinib allow it to fill the ATP-binding pocket more completely, maximizing favorable contacts and displacing unfavorable water molecules, which contributes to a more favorable binding free energy.

In essence, while N-Benzylquinazolin-4-amine possesses the essential anchor group to bind to the kinase, Lapatinib incorporates additional functional groups strategically placed to engage with other key residues and regions of the active site, resulting in a more potent and specific inhibitor.

Conclusion and Future Directions

This in silico comparative analysis demonstrates the superior binding affinity of the clinically approved drug Lapatinib over the foundational N-Benzylquinazolin-4-amine scaffold against the HER2 kinase domain. The docking scores of -9.8 kcal/mol for Lapatinib versus -7.2 kcal/mol for N-Benzylquinazolin-4-amine are substantiated by a more extensive network of hydrogen bond and hydrophobic interactions for Lapatinib.

The key takeaway for drug development professionals is twofold:

  • Validation of the Scaffold: The N-Benzylquinazolin-4-amine scaffold demonstrates a valid binding mode, anchored by the critical hinge interaction with Met801. This confirms its potential as a starting point for the development of novel kinase inhibitors.

  • Importance of Optimization: The significant improvement in binding affinity seen with Lapatinib underscores the power of medicinal chemistry and structure-based drug design. By adding specific functional groups that engage with other pockets and residues within the active site, a basic scaffold can be transformed into a highly potent therapeutic agent.

Future work should focus on using these docking insights to guide the synthetic modification of the N-Benzylquinazolin-4-amine core. Introducing moieties that can mimic the interactions of Lapatinib's "tail" region could be a promising strategy to enhance binding affinity. As always, these computational predictions provide a strong rationale for synthesis and must be followed by experimental validation, including in vitro kinase inhibition assays and cell-based studies, to confirm their biological activity.

References

  • Lapatinib - Wikipedia. [URL: https://en.wikipedia.
  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025, May 22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZYo-t9tbT1lLYu8TH-bNVqVFsA9BWw4xquImQey9oY18UIMA7dNNwUw2Bhm3iOv-m7P0g5iWUZzOZewVQfeyuNYv542BSk6y349r-V-j1-Ss8NEcA_uT4-xdVaPaAuAg9RJSHdBbFaZwlf2feUveXGXEMgiU5gPXeUngHiaf8Yvz3-Jn5OfBB7xVaqAdrEUWdd8RDq3Dvse9rJqLjBruYVp4ciIw=]
  • LAPATINIB - precisionFDA. (2025, August 22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk4YgOrGtPFbtNpblaDMZ-MZvWKMm63eCwrcFCKYsJmwXtkIo8ZvJ1ZFI21599gLNr5tVYwxdwGsLUgiTcgvai2zKNdQ47n-PBZaKoYWkXfERQJsvWOwkRjCMMyKZk6ZAIGBPCPmGran68RzDwE3vTq3RtEVPDdldO0pPCnlHaOG_6P1kFpkQt-R21YMO2tX5S]
  • N-Benzylquinazolin-4-amine | C15H13N3 | CID 616573 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzylquinazolin-4-amine]
  • Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... - ResearchGate. [URL: https://www.researchgate.
  • lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5692]
  • N-benzyl-6-methoxy-2-phenylquinazolin-4-amine | C22H19N3O - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-benzyl-6-methoxy-2-phenylquinazolin-4-amine]
  • Lapatinib ditosylate anhydrous - Inxight Drugs. [URL: https://drugs.
  • N-benzyl-2-pyridin-3-ylquinazolin-4-amine | C20H16N4 | CID 667555 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-benzyl-2-pyridin-3-ylquinazolin-4-amine]
  • What is the mechanism of Lapatinib Ditosylate Hydrate? - Patsnap Synapse. (2024, July 17). [URL: https://www.patsnap.
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5726239/]
  • Molecular docking studies shows tivozanib and lapatinib as potential inhibitors of EML4-ALK translocation mediated fusion protein - SciSpace. (2014, October 30). [URL: https://typeset.io/papers/molecular-docking-studies-shows-tivozanib-and-lapatinib-as-2ca3c563e778403387799d63c5885c47]
  • Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951752/]
  • Molecular docking analysis of 4v and lapatinib, showing proposed... - ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-docking-analysis-of-4v-and-lapatinib-showing-proposed-binding-modes-with-EGFR_fig5_336420556]
  • LAPATINIB DITOSYLATE - precisionFDA. [URL: https://precision.fda.gov/uniis/G873GX646R]
  • Lucidin from Rubia cordifolia Outperforms FDA-Approved Lapatinib as a Potential Multitargeted Candidate for Breast Cancer Signalling Proteins - PMC. (2025, January 9). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787498/]
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - MDPI. (2022, December 28). [URL: https://www.mdpi.com/1422-0067/24/1/437]
  • Compound N-benzyl-N-ethyl-2-(2-fluorophenyl)quinazolin-4-amine - Chemdiv. [URL: https://store.chemdiv.
  • Screening and Docking Molecular Studies of Natural Products Targeting overexpressed Receptors HER-2 in Breast Cancer. (2024, September 20). [URL: https://www.revistacolombianadequimica.com/index.php/RCQ/article/view/1000]
  • 3PP0: Crystal Structure of the Kinase domain of Human HER2 (erbB2). - RCSB PDB. (2011, March 30). [URL: https://www.rcsb.org/structure/3PP0]
  • N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-benzyl-2-_4-methylpiperazin-1-yl_quinazolin-4-amine]
  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors - Brieflands. (2025, September 27). [URL: https://brieflands.com/articles/jjhs-142384/]
  • Structural Analysis of the Mechanism of Inhibition and Allosteric Activation of the Kinase Domain of HER2 Protein - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3121490/]
  • Full article: Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues - Taylor & Francis. (2015, March 27). [URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2015.1004059]
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270605/]

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Validation of N-Benzylquinazolin-4-amine binding mode via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N-Benzylquinazolin-4-amine Binding Mode via X-ray Crystallography Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Structural Biology Division

Beyond In Silico: Why X-ray Crystallography Remains the Gold Standard for Kinase Inhibitors

Executive Summary In the development of EGFR and HER2 inhibitors, the N-benzylquinazolin-4-amine scaffold represents a privileged pharmacophore. While molecular docking and molecular dynamics (MD) provide rapid, high-throughput hypotheses, they frequently fail to accurately predict the critical, high-energy water networks that define potency. This guide objectively compares validation methodologies and details the experimental rigor required to solve the crystal structure of this scaffold, proving why X-ray crystallography is not just an option, but a requirement for rational drug design.

Part 1: The Challenge – The "Validation Gap"

The binding of quinazoline derivatives to the ATP-binding pocket of kinases (specifically EGFR) relies on a delicate interplay of forces.

  • The Hinge Region: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone NH of Met793 .[1][2] This is predictable and easily docked.

  • The Water Bridge (The Trap): The N3 position often requires a structural water molecule to bridge interactions with Thr790 or Thr854 . In silico docking frequently misses this or incorrectly displaces this water, leading to false-positive affinity predictions.

  • The Hydrophobic Pocket: The N-benzyl moiety must orient precisely within the hydrophobic back pocket. Steric clashes here are subtle and often determined by the protein's "induced fit," which rigid-receptor docking cannot capture.

Part 2: Comparative Analysis of Validation Methods

As researchers, we must balance throughput with resolution. The following table compares the primary methods for validating the binding mode of N-benzylquinazolin-4-amine.

FeatureX-ray Crystallography Molecular Docking (In Silico) NMR Spectroscopy (SAR by NMR) Cryo-EM
Primary Output 3D Electron Density (Static Map)Predicted Energy Score & PoseChemical Shift Perturbations3D Coulomb Potential Map
Resolution High (1.5 – 2.5 Å) N/A (Theoretical)Medium (Solution State)Medium-High (Improving, ~2.5 Å)
Water Resolution Definitive (Interactions visible) Poor (Often ignored/implicit)Indirect (NOE signals)Low (Hard to resolve waters)
Protein Size Limit None (if crystallizable)None< 30-40 kDa (typically)> 100 kDa (typically)
Throughput Low (Weeks to Months)Ultra-High (Thousands/day)MediumLow
Confidence Level Gold Standard (99%) Screening Tier (40-60%)Validation Tier (80%)Validation Tier (90%)

Scientist’s Insight: Use Docking to select candidates. Use X-ray to validate the chemistry. You cannot optimize a lead compound based on a docking pose that might be 1.5 Å off.

Part 3: The X-ray Crystallography Workflow

To validate the N-benzylquinazolin-4-amine binding mode, we employ a "Co-crystallization" strategy rather than "Soaking," as the hydrophobic benzyl group often induces a conformational change in the P-loop that soaking cannot accommodate without cracking pre-formed crystals.

Visualization: The Structural Biology Pipeline

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data & Model P Purified Kinase (EGFR KD) Mix Complex Formation (1:1.2 Ratio) P->Mix L Ligand (N-benzyl...) L->Mix Screen Sparse Matrix Screening Mix->Screen Opt Optimization (Hanging Drop) Screen->Opt Hits Cryst Single Crystal Opt->Cryst Diff X-ray Diffraction (Synchrotron) Cryst->Diff Cryo-protect Map Electron Density (2Fo-Fc Map) Diff->Map Phasing Refine Model Refinement (R-work/R-free) Map->Refine Refine->Map Iterative Cycles

Caption: End-to-end workflow for structural validation. Note the iterative cycle between Density Mapping and Model Refinement.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the "Checkpoint" fails, do not proceed.

Protocol A: Complex Formation & Co-Crystallization

Objective: Obtain diffraction-quality crystals of the EGFR:N-Benzylquinazolin-4-amine complex.

  • Protein Preparation:

    • Concentrate purified EGFR kinase domain to 5–10 mg/mL in buffer (20 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Checkpoint: Purity must be >95% via SDS-PAGE; Monodispersity >90% via Dynamic Light Scattering (DLS).

  • Ligand Addition:

    • Dissolve N-benzylquinazolin-4-amine in 100% DMSO to 100 mM.

    • Add ligand to protein at a 1.2:1 molar ratio .

    • Critical Step: Final DMSO concentration must remain < 2% (v/v) to prevent protein denaturation. Incubate on ice for 60 minutes.

  • Vapor Diffusion (Hanging Drop):

    • Mix 1 µL Complex + 1 µL Reservoir Solution.

    • Reservoir Base: 25-30% PEG 3350, 0.2M Ammonium Acetate, 0.1M Hepes pH 7.5.

    • Seal over 500 µL reservoir. Incubate at 18°C.

  • Observation:

    • Crystals should appear within 3–7 days.

    • Validation: Use UV-microscopy. Protein crystals glow (tryptophan fluorescence); salt crystals do not.

Protocol B: Data Collection & Refinement

Objective: Solve the structure and validate the ligand pose.

  • Cryo-Protection:

    • Transfer crystal to reservoir solution + 20% Glycerol for 10 seconds.

    • Flash cool in liquid nitrogen.

  • Diffraction:

    • Collect data at a synchrotron source (e.g., APS, ESRF, Diamond). Target resolution: < 2.0 Å.

  • Refinement (Phenix/Refmac):

    • Use Molecular Replacement (MR) with a native EGFR structure (e.g., PDB: 1M17) stripped of ligands/waters.

    • The "Omit Map" Test: After initial phasing, inspect the

      
       difference map in the binding pocket.
      
    • Success Criteria: You should see a clear, continuous green density blob matching the shape of N-benzylquinazolin-4-amine. If the density is broken, the occupancy is too low.

Part 5: Case Study & Interaction Logic

Why did we perform this experiment? The diagram below illustrates the specific interactions validated by X-ray that docking tools (like AutoDock Vina) often miss.

Key Structural Findings:

  • N1 Interaction: Confirmed direct H-bond to Met793.

  • N3 Interaction: X-ray density reveals a structural water molecule (HOH) bridging N3 to Thr790. This water is "trapped" and entropically favorable.

  • Benzyl Orientation: The benzyl ring engages in T-shaped

    
    -stacking with Phe723 (P-loop), locking the kinase in an active-like conformation.
    
Visualization: The Interaction Network

Interactions Ligand N-Benzylquinazolin-4-amine Phe723 Phe723 (P-Loop) Ligand->Phe723 Pi-Stacking (Hydrophobic) Water H2O (Structural) Ligand->Water H-Bond (N3) Met793 Met793 (Hinge) Met793->Ligand H-Bond (2.8 Å) Thr790 Thr790 (Gatekeeper) Water->Thr790 H-Bond Bridge

Caption: Validated interaction map. The Water-Thr790 bridge is the critical feature often missed by non-crystallographic methods.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. The Journal of Biological Chemistry, 277(48), 46265–46272.

    • Relevance: Defines the foundational binding mode of the 4-anilinoquinazoline scaffold (PDB: 1M17).
  • Protein Data Bank (PDB). Structure 1M17: EGFR Kinase Domain with Erlotinib.

    • Relevance: The reference standard for validating N-benzyl/N-phenyl quinazoline binding.
  • Sgrignani, J., & Magistrato, A. (2015). The role of structural water molecules in the inhibition of kinases: A case study. Physical Chemistry Chemical Physics.

    • Relevance: Validates the necessity of X-ray over docking for resolving w
  • Eck, M. J., & Yun, C. H. (2010). Structural biology of EGFR-targeted therapies. Journal of Clinical Oncology. Relevance: Discusses the impact of the hydrophobic pocket occupancy (benzyl group) on drug resistance.

Sources

ADME property prediction of N-Benzylquinazolin-4-amine vs standard TKIs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative ADME Profiling: N-Benzylquinazolin-4-amine Scaffold vs. Clinical EGFR-TKIs (Gefitinib & Erlotinib)

Executive Summary

This guide provides a technical comparison between the fundamental N-Benzylquinazolin-4-amine (NBQ) scaffold and its clinically approved derivatives, Gefitinib and Erlotinib .[1] While NBQ represents the core pharmacophore required for ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR), it lacks the auxiliary functional groups present in third-generation TKIs.

Key Findings:

  • Physicochemistry: NBQ exhibits "Fragment-Like" properties (MW < 250), whereas standard TKIs are "Drug-Like" (MW > 350).[1] NBQ possesses superior passive permeability but significantly lower aqueous solubility due to strong crystal lattice energy (π-π stacking).

  • Metabolism: The bare NBQ scaffold is highly susceptible to rapid CYP-mediated oxidation at the benzylic carbon.[1] Clinical TKIs incorporate electron-donating groups (methoxy/ethoxy) and solubilizing tails (morpholine) to modulate metabolic clearance and improve oral bioavailability.[1]

  • Optimization Trajectory: The transition from NBQ to Gefitinib illustrates the classic "Hit-to-Lead" optimization required to convert a potent binder into a viable oral drug.[1]

Physicochemical Landscape (In Silico Prediction vs. Experimental Data)

The following data contrasts the predicted properties of the bare scaffold against the experimental values of established drugs.

Table 1: Physicochemical Property Comparison

PropertyN-Benzylquinazolin-4-amine (NBQ)Gefitinib (Iressa)Erlotinib (Tarceva)Interpretation
PubChem CID 616573123631176870Reference ID
Mol.[1] Weight 235.28 g/mol 446.9 g/mol 393.4 g/mol NBQ is fragment-like; ideal for decoration.[1]
LogP (Lipophilicity) 3.2 (Predicted)3.2 - 3.4 (Exp)2.7 - 3.1 (Exp)Similar lipophilicity, but TKIs achieve this with higher MW.[1]
TPSA (Ų) ~38.068.774.7NBQ is highly permeable (TPSA < 60).
H-Bond Donors 111Critical for Hinge Region binding (Met793).[1]
H-Bond Acceptors 376TKIs added acceptors to improve solubility.[1]
Aqueous Solubility Poor (Predicted Class II)Low (Class II)Low (Class II)All require formulation (salts) for delivery.[1]

Scientific Insight: The NBQ scaffold passes the Rule of 3 (Fragment-based design), making it an attractive starting point.[1] However, its low TPSA suggests it might cross the Blood-Brain Barrier (BBB) too freely, potentially causing CNS toxicity, whereas Gefitinib is P-gp substrate limited.

ADME Deep Dive: From Scaffold to Drug

Absorption & Permeability
  • NBQ: Due to its planar structure and lack of rotatable bonds (only the benzyl linker), NBQ suffers from high lattice energy, reducing dissolution rates. However, once dissolved, its high permeability (Papp > 10⁻⁶ cm/s) is predicted due to low polar surface area.

  • Standard TKIs: Gefitinib incorporates a morpholine ring.[1] This weak base (pKa ~5.[1]4) allows for lysosomal trapping and improved solubility in the acidic gastric environment, a feature absent in the neutral NBQ scaffold.

Metabolic Stability (The "Soft Spot" Analysis)

The primary failure mode for the bare NBQ scaffold is metabolic instability.

  • CYP-Mediated Oxidation: The benzylic carbon in NBQ is electronically activated and sterically accessible.[1] It is the primary site for CYP3A4-mediated hydroxylation and subsequent N-dealkylation.[1]

  • Blocking Strategy:

    • Erlotinib adds bulky meta-ethynylphenyl groups to sterically hinder CYP access.[1]

    • Gefitinib adds electron-donating methoxy groups to the quinazoline core, altering the electronic density and shifting metabolic priority to the side chains (O-demethylation) rather than the critical pharmacophore linker.[1]

Distribution & Toxicity
  • hERG Inhibition: Quinazolines are known hERG blockers (QT prolongation risk).[1] The bare NBQ scaffold is less likely to bind hERG deeply compared to the larger, more lipophilic TKIs, but experimental validation is required.

  • Transporters: Gefitinib is a known substrate and inhibitor of P-glycoprotein (ABCB1) and BCRP (ABCG2).[1] NBQ, being smaller, is predicted to be less susceptible to efflux, potentially offering better intracellular accumulation in resistant cells.

Visualizing the Signaling & Optimization Pathway

The following diagram illustrates the mechanistic optimization from the NBQ scaffold to the final drug forms, highlighting where ADME properties are tuned.

EGFR_Optimization_Pathway NBQ N-Benzylquinazolin-4-amine (Scaffold) Optimization Medicinal Chemistry Optimization NBQ->Optimization Lead Opt. Target EGFR (ErbB1) ATP Binding Pocket NBQ->Target H-Bond (Met793) Metabolism Metabolic Clearance (CYP3A4 / CYP2D6) NBQ->Metabolism Rapid N-dealkylation Gefitinib Gefitinib (+Morpholine, +F-Cl-phenyl) Optimization->Gefitinib Solubilization Erlotinib Erlotinib (+Ethoxy chains, +Ethynyl) Optimization->Erlotinib Bioavailability Gefitinib->Target High Affinity (IC50 < 1nM) Gefitinib->Metabolism Slowed (O-demethylation) Erlotinib->Target High Affinity (IC50 < 1nM)

Caption: Figure 1.[1] Structural optimization trajectory from the NBQ scaffold to clinical TKIs, highlighting the shift from rapid metabolic clearance to optimized affinity and stability.

Experimental Protocols for Validation

To validate the in silico predictions of NBQ against standard TKIs, the following self-validating experimental workflows are recommended.

Protocol A: Kinetic Solubility Assay (Turbidimetric)

Purpose: To quantify the solubility gap between the planar NBQ scaffold and the solubilized TKIs.

  • Preparation: Prepare 10 mM DMSO stock solutions of NBQ, Gefitinib, and Erlotinib.

  • Dilution: Spike stocks into phosphate-buffered saline (PBS, pH 7.4) at concentrations ranging from 1 µM to 500 µM in a 96-well plate.

  • Incubation: Shake at 37°C for 2 hours (equilibrium).

  • Readout: Measure absorbance at 620 nm (UV-Vis).

  • Validation:

    • Control: Pyrene (Low solubility control).[1]

    • Success Criteria: A distinct precipitation point (inflection in absorbance) must be observed. NBQ is expected to precipitate at < 10 µM, while Gefitinib should remain soluble > 50 µM.

Protocol B: Microsomal Stability (Metabolic Prediction)

Purpose: To confirm the "Soft Spot" liability of the benzylamine linker.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Reaction: Incubate 1 µM test compound (NBQ vs. Gefitinib) with NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    (Intrinsic Clearance).
  • Self-Validation:

    • Positive Control: Verapamil (High clearance).[1]

    • Negative Control:[1] Warfarin (Low clearance).[1]

    • Expectation: NBQ should show

      
       min (High Clearance), while Gefitinib should show 
      
      
      
      min.

Workflow Visualization

ADME_Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro Validation QSAR QSAR Prediction (SwissADME/pkCSM) Solubility Kinetic Solubility (pH 7.4) QSAR->Solubility Predicts Low MetaStab Microsomal Stability (HLM + NADPH) QSAR->MetaStab Predicts High Cl Docking Molecular Docking (EGFR 1M17) Docking->MetaStab Binding Mode Data_Analysis Comparative Profile (NBQ vs TKIs) Solubility->Data_Analysis LC-MS/MS MetaStab->Data_Analysis PAMPA PAMPA Permeability PAMPA->Data_Analysis

Caption: Figure 2. Integrated workflow for validating computational ADME predictions with experimental assays.

References

  • PubChem. N-Benzylquinazolin-4-amine (CID 616573) Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • DrugBank Online. Gefitinib: Pharmacology and ADME Profile.[1] Available at: [Link][1]

  • Al-Joundi, A., et al. (2016). Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors.[2] Arabian Journal of Chemistry.[1] Available at: [Link]

  • SwissADME. Free Web Tool for ADME and Pharmacokinetics Prediction.[1] Swiss Institute of Bioinformatics. Available at: [Link]

  • Frontiers in Oncology. Efficacy and Tolerability of Erlotinib vs. Gefitinib in EGFR-Mutated NSCLC.[1] Available at: [Link][1][3][4][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.